Elenbecestat
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388651-30-6 | |
| Record name | Elenbecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elenbecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELENBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elenbecestat: A Technical Deep Dive into its Mechanism of Action as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of elenbecestat (E2609), an investigational small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound was developed as a potential disease-modifying therapy for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1][2] Although its clinical development was discontinued due to an unfavorable risk-benefit ratio in Phase III trials, a comprehensive understanding of its mechanism, potency, and effects remains valuable for the ongoing research and development of Alzheimer's therapeutics.[3][4]
Core Mechanism of Action: Inhibition of BACE1
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of BACE1.[5][6] BACE1 is a transmembrane aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[7] In the amyloidogenic pathway, BACE1 initiates the cleavage of APP at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[7] The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[7]
By binding to the active site of BACE1, this compound competitively inhibits its enzymatic activity. This inhibition prevents the initial cleavage of APP, thereby reducing the production of all downstream Aβ peptides.[2][8] This targeted action is hypothesized to decrease the formation of amyloid plaques in the brain, potentially slowing the progression of Alzheimer's disease.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on amyloid-beta levels from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| BACE1 | ~7 nmol/L | Cell-based assay | [5][6] |
| BACE1 | 3.9 nM | Biochemical enzymatic assay | [9] |
| BACE2 | 46 nM | Biochemical enzymatic assay | [9] |
Table 2: Preclinical Efficacy of this compound on Amyloid-Beta (Aβ) Levels
| Animal Model | Administration | Dose | Effect | Reference |
| Rodents | Oral | Not specified | Reduction in plasma, brain, and CSF Aβ | [5][6] |
| Guinea Pigs | Oral | Not specified | Reduction in brain and CSF Aβ | [5] |
| Non-human primates (Cynomolgus monkeys) | Oral (p.o.) | 0.3-30 mg/kg | Potent inhibition of Aβ1-40 and Aβ1-42 production in plasma and CSF | [5][6] |
| Mice | 0.02% in food pellets for one week | Not applicable | Reduction of brain Aβ levels to 46% of vehicle | [9] |
Table 3: Clinical Efficacy of this compound on Amyloid-Beta (Aβ) Levels in Humans
| Study Phase | Population | Dose | Effect on Plasma Aβ | Effect on CSF Aβ | Reference |
| Phase I | Healthy Volunteers | 5-800 mg (single dose) | Up to 92% reduction (at 800 mg) | Significant reduction | [1] |
| Phase I | Healthy Volunteers | 25-400 mg (daily for 14 days) | Dose-dependent reduction | 46.2% (25mg) to 79.9% (200mg) reduction | [1] |
| Phase II | MCI and mild to moderate AD | 50 mg/day | Not specified | Dose-dependent decreases; statistically significant reduction in brain amyloid load (PET) | [5][10] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These represent standardized methodologies in the field.
BACE1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate peptide
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) serially diluted in DMSO
-
HTRF detection reagents (e.g., europium cryptate-labeled antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of BACE1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 4 µL of the BACE1 substrate solution to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Amyloid-Beta (Aβ) Quantification in CSF (ELISA)
This protocol outlines a standard sandwich ELISA procedure for measuring Aβ levels in cerebrospinal fluid.
-
Reagents and Materials:
-
ELISA plate pre-coated with a capture antibody specific for the C-terminus of Aβ42 or Aβ40.
-
CSF samples, standards, and controls.
-
Detection antibody (e.g., biotinylated antibody specific for the N-terminus of Aβ).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer and assay buffer.
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Aβ in the unknown samples.
-
Brain Amyloid Imaging (Amyloid PET with Florbetapir F 18)
This protocol provides a general overview of the procedure for amyloid PET imaging in a clinical setting.
-
Subject Preparation:
-
No specific patient preparation is required.
-
Subjects should be comfortably positioned in the PET scanner to minimize motion.
-
-
Radiotracer Administration:
-
A single intravenous bolus of approximately 370 MBq (10 mCi) of Florbetapir F 18 is administered.
-
-
Image Acquisition:
-
A 10-minute PET scan of the brain is initiated 50 minutes after the radiotracer injection.
-
Data is acquired in 3D mode and reconstructed using standard iterative algorithms.
-
-
Image Analysis:
-
The PET images are visually interpreted by trained nuclear medicine physicians.
-
Images are classified as either amyloid positive or amyloid negative based on the cortical uptake of the tracer. An amyloid-positive scan shows increased tracer uptake in cortical gray matter, resulting in reduced contrast between gray and white matter. An amyloid-negative scan shows more tracer uptake in the white matter than in the gray matter.
-
For quantitative analysis, standardized uptake value ratios (SUVRs) can be calculated by normalizing the cortical tracer uptake to a reference region with low amyloid binding, such as the cerebellum or cerebral white matter.
-
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of this compound's mechanism of action.
Caption: this compound inhibits BACE1, preventing the cleavage of APP and reducing Aβ production.
Caption: A typical drug discovery and development workflow for a BACE1 inhibitor like this compound.
Caption: The logical cascade of this compound's mechanism from BACE1 inhibition to its therapeutic goal.
References
- 1. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. intimakmur.co.id [intimakmur.co.id]
Elenbecestat and Amyloid Precursor Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (formerly E2609) is an orally administered, small-molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eisai and Biogen, it was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD).[1] The therapeutic rationale for this compound is rooted in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of AD.[2] By inhibiting BACE1, a key enzyme in the production of Aβ, this compound was designed to reduce Aβ levels and thereby slow the progression of the disease.[1]
This technical guide provides an in-depth overview of this compound, its mechanism of action on amyloid precursor protein (APP) processing, a summary of its clinical trial data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Targeting the Amyloidogenic Pathway
Amyloid precursor protein (APP) is a transmembrane protein that can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage precludes the formation of the Aβ peptide and produces a soluble fragment known as sAPPα and a C-terminal fragment (CTFα). Subsequent cleavage of CTFα by γ-secretase releases the P3 peptide.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 (β-secretase) at the N-terminus of the Aβ domain. This action generates a soluble fragment, sAPPβ, and a 99-amino acid C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase, leading to the production and release of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.
This compound is a potent inhibitor of BACE1. By binding to the active site of BACE1, this compound prevents the initial cleavage of APP in the amyloidogenic pathway. This inhibition leads to a reduction in the production of C99 and, consequently, a decrease in the levels of Aβ40 and Aβ42. This targeted action is intended to reduce the formation of amyloid plaques in the brain, a hallmark pathology of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and safety of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Species/Model | Source |
| BACE1 Inhibition (IC50) | ~7 nmol/L | Cell-based assay | [this compound (E2609) |
| Aβ Reduction | Significant reduction in plasma, brain, and CSF | Rodents | [this compound (E2609) |
| Aβ Reduction | Dose-dependent reduction in plasma and CSF Aβ1-40 and Aβ1-42 | Non-human primates | [this compound (E2609) |
Table 2: Clinical Efficacy and Safety of this compound (Study 202, Phase II)
| Endpoint | This compound 50 mg Total Group | Placebo Group | p-value | Source |
| Change in Brain Amyloid (Florbetaben PET SUVr) at 18 months | -0.104 | 0.011 | ||
| Change in Brain Amyloid (Florbetapir PET SUVr) at 18 months | -0.227 | 0.024 | ||
| Change in CDR-SB Score at 18 months | 1.1 | 1.6 | Not Statistically Significant | |
| Most Common Adverse Events | Contact dermatitis, upper respiratory infection, headache, diarrhea, fall, dermatitis |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on APP processing.
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for assessing the inhibitory activity of compounds like this compound on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., a peptide containing the "Swedish" mutation sequence with a fluorescent donor and a quenching acceptor)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant BACE1 enzyme to the desired concentration in cold assay buffer.
-
Dilute the BACE1 FRET substrate to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (this compound) or vehicle (DMSO in assay buffer)
-
BACE1 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the BACE1 FRET substrate to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., excitation at 320 nm and emission at 405 nm).[3]
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60-120 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Amyloid-Beta (Aβ) Quantification in Cerebrospinal Fluid (CSF) by ELISA
This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Aβ40 and Aβ42 in CSF samples.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
CSF samples from clinical trial participants.
-
Detection antibody (e.g., a biotinylated antibody specific for the N-terminus of Aβ).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer/diluent (e.g., PBS with 1% BSA).
-
Aβ40 and Aβ42 standards of known concentrations.
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation:
-
Thaw CSF samples and standards on ice.
-
Prepare a standard curve by performing serial dilutions of the Aβ standards in assay buffer.
-
Dilute CSF samples as needed in assay buffer.
-
-
ELISA Protocol:
-
Add standards, controls, and diluted CSF samples to the wells of the pre-coated ELISA plate.
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow the Aβ to bind to the capture antibody.
-
Wash the plate several times with wash buffer to remove unbound material.
-
Add the detection antibody to each well and incubate (e.g., 1-2 hours at room temperature).
-
Wash the plate again with wash buffer.
-
Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes at room temperature).
-
Wash the plate thoroughly with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark until a color develops (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of Aβ40 or Aβ42 in the CSF samples.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and APP processing.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Mechanism of Action of this compound.
Caption: BACE1 FRET Assay Experimental Workflow.
Conclusion and Future Directions
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Therapeutic Strategy for Treatment and Prevention of Alzheimer’s Disease and Aging-Associated Cognitive Decline: Transient, Once-in-a-Lifetime-Only Depletion of Intraneuronal Aβ (iAβ) by Its Targeted Degradation via Augmentation of Intra-iAβ-Cleaving Activities of BACE1 and/or BACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Fluorescence Resonance Energy Transfer (FRET) Assay [bio-protocol.org]
- 4. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
Elenbecestat: A Technical Guide to Target Engagement and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and selectivity profile of elenbecestat (E2609), an investigational oral inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the treatment of Alzheimer's disease. This document details the quantitative data on this compound's potency and selectivity, outlines the experimental protocols used for its characterization, and visualizes the key biological pathways and experimental workflows.
Core Concept: BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. By inhibiting BACE1, the initial and rate-limiting step in this amyloidogenic pathway, this compound aims to reduce the production of Aβ peptides, thereby potentially slowing disease progression.[1][2][3]
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Selectivity vs. BACE1 |
| BACE1 | Cell-based | IC50 | ~7 | - |
| BACE1 | Biochemical | IC50 | 3.9 | - |
| BACE2 | Biochemical | IC50 | 46 | ~11.8-fold |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.[4][5]
Table 2: In Vivo Target Engagement of this compound
| Species | Model | Dose | Route of Administration | Analyte | Reduction vs. Vehicle/Baseline |
| Mouse | - | 0.02% in food pellets (1 week) | Oral | Brain Aβ | 54% |
| Non-human primates | - | 0.3-30 mg/kg | Oral | Plasma Aβ1-40 & Aβ1-42 | Potent inhibition |
| Non-human primates | - | 0.3-30 mg/kg | Oral | CSF Aβ1-40 & Aβ1-42 | Potent inhibition |
| Healthy Humans | Phase 1 | 5 mg (single dose) | Oral | Plasma Aβ(1-x) | 52% |
| Healthy Humans | Phase 1 | 800 mg (single dose) | Oral | Plasma Aβ(1-x) | 92% |
| Healthy Humans | Phase 1 | 25 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 46.2% |
| Healthy Humans | Phase 1 | 50 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 61.9% |
| Healthy Humans | Phase 1 | 100 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 73.8% |
| Healthy Humans | Phase 1 | 200 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 79.9% |
| Early AD Patients | Phase 2 | 50 mg (daily) | Oral | CSF Aβ(1-x) | ~69% |
Aβ (Amyloid-beta), CSF (Cerebrospinal Fluid)[2][4][5][6]
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative profile of this compound.
In Vitro Enzymatic and Cell-Based Assays
1. BACE1 and BACE2 Enzymatic Activity Assays (FRET-based)
A common method to determine the inhibitory activity of compounds on BACE1 and BACE2 is through a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Reagents:
-
Procedure (Kinetic Assay):
-
Add the assay buffer, BACE1/BACE2 enzyme, and the test compound to the wells of a microplate.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission for a rhodamine-based substrate).[1]
-
The rate of fluorescence increase is used to calculate the enzyme activity.
-
IC50 values are determined by plotting the enzyme activity against a range of inhibitor concentrations.
-
2. Cell-Based Assay for Aβ Production
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.
-
Principle: A human cell line, such as HEK293 (Human Embryonic Kidney 293), is engineered to overexpress human APP.[8] These cells will process APP and secrete Aβ peptides into the culture medium. The amount of secreted Aβ can be quantified to assess the inhibitory effect of a compound on BACE1 activity within the cell.
-
Cell Line: HEK293 cells stably transfected with a vector expressing human APP (e.g., HEK293-APP).[9][10]
-
Procedure:
-
Plate the HEK293-APP cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Collect the cell culture medium.
-
Quantify the concentration of Aβ40 and Aβ42 in the medium using a specific enzyme-linked immunosorbent assay (ELISA).
-
The reduction in Aβ levels in the presence of this compound is used to determine its cellular IC50.
-
3. Selectivity Assays Against Other Aspartic Proteases
To assess the selectivity of this compound, its inhibitory activity is tested against other related aspartic proteases, such as Cathepsin D, Cathepsin E, and Renin.
-
Principle: Similar to the BACE1 FRET assay, specific FRET substrates for each protease are used to measure their enzymatic activity in the presence of varying concentrations of this compound.
-
Procedure: The FRET assay protocol is adapted with the specific enzyme and its corresponding substrate and optimal buffer conditions. The IC50 values obtained for these off-target proteases are then compared to the IC50 for BACE1 to determine the selectivity ratio.[11][12]
In Vivo Target Engagement Studies
1. Aβ Measurement in Preclinical Models (Rodents and Non-Human Primates)
In vivo studies are essential to confirm that the drug can cross the blood-brain barrier, engage its target in the central nervous system, and exert the desired pharmacological effect.
-
Principle: this compound is administered to animal models, and the levels of Aβ in the brain, cerebrospinal fluid (CSF), and plasma are measured to assess target engagement.
-
Animal Models: Mice, rats, guinea pigs, and non-human primates (e.g., cynomolgus monkeys) are commonly used.[4]
-
Procedure:
-
Animals are administered this compound orally at different dose levels.
-
At specified time points after dosing, biological samples (brain tissue, CSF, and blood) are collected.
-
Brain tissue is homogenized, and Aβ is extracted.
-
CSF and plasma are processed to isolate Aβ.
-
Aβ levels (Aβ40 and Aβ42) are quantified using specific ELISAs or mass spectrometry.
-
The percentage reduction in Aβ levels compared to vehicle-treated animals is calculated to determine the in vivo efficacy.
-
2. Cerebrospinal Fluid (CSF) Aβ Measurement in Human Clinical Trials
Measuring Aβ levels in the CSF of human subjects provides a direct biomarker of BACE1 inhibition in the central nervous system.
-
Principle: CSF is collected from participants before and after treatment with this compound, and the concentrations of Aβ isoforms are measured.
-
Procedure:
-
CSF samples are collected via lumbar puncture using standardized procedures to minimize pre-analytical variability.[13][14]
-
Samples are processed and stored at -80°C until analysis.
-
Concentrations of Aβ40 and Aβ42 are measured using validated immunoassays (e.g., ELISA) or mass spectrometry-based methods.[15]
-
The change in CSF Aβ levels from baseline is used to assess the pharmacodynamic effect of this compound.
-
3. Amyloid Positron Emission Tomography (PET) Imaging
Amyloid PET imaging allows for the in vivo visualization and quantification of amyloid plaques in the brain.
-
Principle: A radioactive tracer that binds to amyloid plaques (e.g., Florbetapir (18F), Florbetaben (18F)) is injected into the bloodstream, and its distribution in the brain is imaged using a PET scanner.[1][16]
-
Procedure:
-
A baseline amyloid PET scan is performed before the start of treatment.
-
Participants are treated with this compound or placebo for a specified duration.
-
Follow-up amyloid PET scans are conducted to assess changes in amyloid plaque burden.
-
Images are acquired for a specific duration (e.g., 10-20 minutes) starting at a defined time post-injection (e.g., 30-90 minutes, depending on the tracer).[2][17]
-
The PET images are analyzed to quantify the tracer uptake in various brain regions, which is an indicator of amyloid plaque density.
-
Visualizations
Signaling Pathway
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. eisai.com [eisai.com]
- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. AD Model: Beta-Secretase Expression Assay tGFP-BACE1 HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 9. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selectivity of statine-based inhibitors against various human aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. sketchviz.com [sketchviz.com]
- 16. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Elenbecestat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Elenbecestat (development code: E2609), an investigational inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1][2]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide[3] |
| CAS Number | 1388651-30-6[3] |
| Molecular Formula | C₁₉H₁₈F₃N₅O₂S[3] |
| SMILES | FC1=CC=C(NC(C2=NC=C(C(F)F)N=C2)=O)C=C1[C@@]3(N=C(N)SC4)[C@@]4([H])--INVALID-LINK--OC3[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 437.44 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Insoluble; 0.0188 mg/mL (Predicted) | Selleck Chemicals; DrugBank Online |
| Solubility in Organic Solvents | DMSO: 87 mg/mL (198.88 mM)Ethanol: 11 mg/mL (25.14 mM) | Selleck Chemicals |
| logP (octanol-water) | 2.56 (Predicted) | DrugBank Online |
| pKa (Strongest Acidic) | 13.48 (Predicted) | DrugBank Online |
| pKa (Strongest Basic) | 7.47 (Predicted) | DrugBank Online |
Mechanism of Action: BACE1 Inhibition
This compound is a potent and orally bioavailable inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] In Alzheimer's disease, the accumulation of Aβ peptides in the brain is a central pathological hallmark, leading to the formation of amyloid plaques.
BACE1 initiates the cleavage of the amyloid precursor protein (APP) at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. This compound, by inhibiting BACE1, blocks the initial step of this pathway, thereby reducing the production of all downstream Aβ peptides.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against BACE1 in a cell-based assay has been reported to be approximately 7 nmol/L.[1] While the specific proprietary protocol used for this compound is not publicly available, a general methodology for determining the IC50 of BACE1 inhibitors in a cell-based assay is outlined below. This protocol is based on commonly used fluorescence resonance energy transfer (FRET) or similar reporter systems.
Objective: To determine the concentration of this compound required to inhibit 50% of BACE1 activity in a cellular context.
Materials:
-
Human neuroglioma or other suitable cells stably expressing human APP.
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium and supplements.
-
Assay buffer.
-
A commercial BACE1 activity assay kit (utilizing a FRET-based substrate).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the fluorescent signal.
Procedure:
-
Cell Culture and Plating:
-
Culture the APP-expressing cells under standard conditions.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. A typical concentration range might span from picomolar to micromolar.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known BACE1 inhibitor).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a defined period to allow for compound uptake and interaction with BACE1.
-
-
BACE1 Activity Measurement:
-
Lyse the cells to release intracellular components, including BACE1.
-
Add the FRET-based BACE1 substrate to the cell lysates. This substrate contains a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by BACE1.
-
Incubate the reaction mixture to allow for enzymatic cleavage of the substrate.
-
Measure the fluorescence intensity using a plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (representing 100% BACE1 activity) and a control with a saturating concentration of a potent inhibitor (representing 0% activity).
-
Plot the percentage of BACE1 inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Measurement of Amyloid-Beta in Cerebrospinal Fluid (CSF) and Plasma
Clinical and preclinical studies have demonstrated that this compound reduces Aβ levels in both CSF and plasma.[1] The standard method for quantifying Aβ levels in biological fluids is through enzyme-linked immunosorbent assay (ELISA) or multiplex immunoassays.
Objective: To quantify the levels of Aβ40 and Aβ42 in CSF or plasma samples from subjects treated with this compound.
Materials:
-
CSF or plasma samples collected from study subjects.
-
Commercial ELISA or multiplex immunoassay kits for human Aβ40 and Aβ42.
-
Assay-specific buffers and reagents.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect CSF or plasma according to standardized protocols to minimize pre-analytical variability.
-
Thaw frozen samples on ice and centrifuge to remove any precipitates.
-
Dilute the samples as recommended by the immunoassay kit manufacturer.
-
-
Immunoassay:
-
Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and prepared samples to a microplate pre-coated with capture antibodies specific for Aβ40 or Aβ42.
-
Incubating to allow the Aβ in the samples to bind to the capture antibodies.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured Aβ.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by interpolating their signals on the standard curve.
-
Analyze the data to compare Aβ levels between this compound-treated and placebo groups.
-
Conclusion
This compound is a potent BACE1 inhibitor with a well-defined mechanism of action that leads to the reduction of amyloid-beta production. The information provided in this technical guide, including its chemical properties, the signaling pathway it modulates, and the experimental methodologies for its characterization, offers a solid foundation for researchers and drug development professionals working in the field of Alzheimer's disease therapeutics. Further investigation into its clinical efficacy and safety profile will be crucial in determining its potential as a disease-modifying therapy.
References
Elenbecestat (E2609): A Technical Overview of a BACE1 Inhibitor for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research and development of elenbecestat, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound is a potent inhibitor of BACE1, showing selectivity for BACE1 over the homologous enzyme BACE2.[4] The inhibition of BACE1 by this compound prevents the cleavage of APP at the β-secretase site, the rate-limiting step in Aβ production. This leads to a reduction in the downstream formation of various Aβ peptides, including the aggregation-prone Aβ42.[4][5]
dot
Caption: Amyloid Precursor Protein (APP) Processing Pathways and the inhibitory action of this compound on BACE1.
Preclinical Research
Preclinical studies demonstrated that this compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant BACE1 inhibitor.
In Vitro BACE1 Inhibition
This compound was shown to be a potent inhibitor of BACE1 in various assays.
| Assay Type | IC50 (BACE1) | IC50 (BACE2) | Selectivity (BACE2/BACE1) | Reference |
| Biochemical Enzymatic Assay | 3.9 nM | 46 nM | ~11.8 | [4] |
| Cell-based Assay | ~7 nmol/L | Not Reported | Not Reported | [6][7] |
In Vivo Studies in Animal Models
This compound demonstrated dose-dependent reductions in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of various animal models, including rodents and non-human primates.[1][6]
| Animal Model | Dosing | Key Findings | Reference |
| Rodents (Rats, Guinea Pigs) | Not Specified | Lowered Aβ concentrations in plasma, brain, and CSF. | [1] |
| Cynomolgus Monkeys | 0.3-30 mg/kg (oral) | Potently inhibited Aβ1-40 and Aβ1-42 production in plasma and CSF. Plasma half-life of 12-16 hours. | [6][8] |
| Mice | 3, 10 mg/kg | Significant decline of Aβ level in CSF without significant effects on spinal density and mitochondrial function. | [9] |
Clinical Research
This compound progressed through a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with early to mild-to-moderate Alzheimer's disease.
Phase I Studies
Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated and showed dose-dependent reductions in plasma and CSF Aβ levels. A study in healthy Japanese and white subjects showed similar pharmacokinetic and pharmacodynamic profiles between the two populations.[10]
| Study | Population | Doses | Key Findings | Reference |
| E2609-A001-002 | Healthy Volunteers | 50, 100, 400 mg | CSF Aβ(1-x) decreased by 62%, 74%, and 85% respectively, compared to placebo. | [11] |
| Bridging Study | Healthy Japanese and White Adults | 5, 50, 200 mg (Japanese); 50 mg (White) | Dose-dependent decrease in plasma Aβ1-x in Japanese subjects. Similar PK/PD profiles between populations. | [10] |
Phase II Study (Study 202 / NCT02322021)
| Parameter | Details |
| Population | 70 patients with MCI or mild-to-moderate AD.[2] |
| Treatment Arms | This compound 5, 15, or 50 mg daily, or placebo.[3] |
| Duration | 18 months.[2] |
| Primary Outcome | Safety and tolerability.[2] |
| Key Biomarker Findings | - Statistically significant reduction in brain amyloid load as measured by amyloid PET in the 50 mg total group arm.[2]- Average of 69% decrease in CSF Aβ(1-x) with 50mg of this compound.[11] |
| Clinical Outcome | A numerical but not statistically significant slowing of decline on the Clinical Dementia Rating Sum of Boxes (CDR-SB).[2] |
Phase III Program (MISSION AD1 & AD2 / NCT02956486 & NCT03036280)
| Parameter | Details |
| Population | Approximately 2,100 patients with early AD (MCI or mild AD) with confirmed brain amyloid pathology.[12] |
| Treatment | This compound 50 mg daily or placebo.[12] |
| Duration | 24 months.[12] |
| Primary Endpoint | Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[13] |
| Secondary Endpoints | Change from baseline in the Alzheimer's Disease Composite Score and Amyloid PET Standardized Uptake Value Ratio.[13] |
| Outcome | The trials were discontinued in September 2019 based on the recommendation of the Data Safety Monitoring Board due to an unfavorable risk-benefit ratio.[12] |
Experimental Protocols
While detailed, step-by-step protocols for the specific assays used in the this compound clinical trials are not publicly available, this section outlines the general methodologies for the key experiments cited.
BACE1 Enzymatic Inhibition Assay (General Protocol)
A common method to determine BACE1 inhibitory activity is a homogeneous time-resolved fluorescence (HTRF) assay.
dot
Caption: A generalized workflow for a BACE1 Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Methodology:
-
Reagent Preparation: Recombinant human BACE1 enzyme and a synthetic peptide substrate derived from APP are prepared in an appropriate assay buffer. A series of dilutions of this compound are also prepared.[4]
-
Incubation: The BACE1 enzyme, substrate, and varying concentrations of this compound (or a vehicle control) are incubated together, typically at 25°C or 37°C, to allow the enzymatic reaction to occur.[4][14]
-
Detection: Following incubation, HTRF detection reagents, which typically include antibodies that recognize the cleaved and uncleaved substrate labeled with a donor and acceptor fluorophore, are added.
-
Fluorescence Reading: The plate is read on a microplate reader capable of HTRF. The ratio of the fluorescence signals from the acceptor and donor fluorophores is proportional to the amount of substrate cleavage.
-
Data Analysis: The fluorescence ratios are plotted against the inhibitor concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.
Amyloid PET Imaging (General Protocol using Florbetapir F18)
Amyloid Positron Emission Tomography (PET) is a neuroimaging technique used to visualize amyloid plaques in the brain. Florbetapir F18 is a commonly used PET tracer for this purpose.[15][16]
dot
Caption: A generalized workflow for amyloid PET imaging with Florbetapir F18.
Methodology:
-
Tracer Injection: A sterile solution of Florbetapir F18 is administered intravenously to the patient.[17]
-
Uptake Period: There is a waiting period, typically 30 to 50 minutes, to allow the tracer to distribute and bind to amyloid plaques in the brain.[17]
-
Image Acquisition: The patient is positioned in a PET scanner, and brain images are acquired for a duration of approximately 10 to 20 minutes.
-
Image Reconstruction: The raw PET data is reconstructed into 3D images of the brain, showing the distribution of the tracer.
-
Image Analysis:
-
Visual Interpretation: Trained readers assess the images for the presence or absence of significant tracer uptake in cortical grey matter, classifying the scan as amyloid-positive or amyloid-negative.[15]
-
Quantitative Analysis: The standardized uptake value ratio (SUVR) is calculated by measuring the tracer uptake in cortical regions of interest and normalizing it to a reference region with little to no specific binding, such as the cerebellum or cerebral white matter.[16]
-
CSF Aβ Measurement (General Immunoassay Protocol)
The concentration of Aβ peptides (e.g., Aβ42) in cerebrospinal fluid is a key biomarker in Alzheimer's disease research.
dot
Caption: A generalized workflow for CSF collection and Aβ measurement by immunoassay.
Methodology:
-
CSF Collection: Cerebrospinal fluid is collected from the patient via lumbar puncture. It is crucial to use low-protein-binding polypropylene tubes to prevent the adhesion of Aβ peptides to the tube walls.[18][19] The first few milliliters of CSF are often discarded.[10]
-
Sample Processing: The collected CSF is centrifuged to remove any cellular debris.[18]
-
Storage: The CSF is aliquoted into low-binding tubes and stored at -80°C until the time of analysis.[18]
-
Immunoassay: The concentration of Aβ peptides is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence immunoassay (ECLIA).[18][19] This involves the use of specific antibodies to capture and detect the Aβ peptides.
-
Data Analysis: A standard curve is generated using known concentrations of the Aβ peptide, and the concentrations in the patient samples are interpolated from this curve.
Conclusion
This compound (E2609) is a potent BACE1 inhibitor that demonstrated robust target engagement in both preclinical and clinical studies, effectively reducing Aβ levels in the CNS. Despite these promising biomarker effects, the Phase III clinical trials were discontinued due to an unfavorable risk-benefit profile, a challenge that has been faced by other BACE1 inhibitors in late-stage development. The research on this compound has contributed valuable knowledge to the field of Alzheimer's disease therapeutics, particularly regarding the complexities of targeting the amyloid pathway and the translation of biomarker effects into clinical efficacy.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of this compound in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 3. eisai.com [eisai.com]
- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. eisai.com [eisai.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. neurologylive.com [neurologylive.com]
- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. auntminnie.com [auntminnie.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]
Off-Target Effects of Elenbecestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (E2609) is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), developed for the treatment of Alzheimer's disease. The primary mechanism of action of this compound is the reduction of amyloid-beta (Aβ) peptide production, a key component of the amyloid plaques found in the brains of Alzheimer's patients. Despite promising initial results in reducing Aβ levels, the Phase III clinical trials (MISSION AD1 and MISSION AD2) for this compound were discontinued in 2019 due to an unfavorable risk-benefit ratio, a fate shared by several other BACE1 inhibitors.[1][2][3][4][5] This has brought the off-target effects of this drug class into sharp focus. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and processes.
On-Target and Off-Target Pharmacology of this compound
This compound was designed to be a potent inhibitor of BACE1. Preclinical data demonstrated its ability to significantly lower Aβ levels.[6] However, like many kinase inhibitors, achieving absolute specificity is a major challenge. The off-target effects of BACE1 inhibitors are a significant concern and are thought to contribute to the adverse events observed in clinical trials, including cognitive worsening.[7][8][9]
BACE1 vs. BACE2 Selectivity
A primary off-target concern for BACE1 inhibitors is their activity against the homologous enzyme BACE2. This compound exhibits a degree of selectivity for BACE1 over BACE2.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target, BACE1, and its closest homolog, BACE2.
| Target | IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| BACE1 | 3.9 | 11.8 | [10] |
| BACE2 | 46 | [10] | |
| BACE1 (cell-based) | ~7 | [11] |
Potential Off-Target Liabilities and Adverse Effects
The discontinuation of the this compound clinical trials was due to an unfavorable risk-benefit ratio, with the adverse event profile being worse than placebo.[5] While a comprehensive public report detailing all off-target screening results is not available, the known adverse effects from clinical trials and preclinical studies of this compound and other BACE inhibitors provide insights into potential off-target liabilities.
Cognitive Worsening: A significant concern with the BACE inhibitor class is the observation of cognitive worsening in some clinical trial participants.[7] This paradoxical effect for a drug intended to treat dementia is thought to be a consequence of inhibiting the processing of other BACE1 substrates that are important for normal neuronal function.[8][9] Preclinical studies with some BACE inhibitors have shown impairment of synaptic plasticity.[1]
Neurological and Psychiatric Effects: The MISSION AD program monitored for a range of adverse events, including abnormal neurological exams and suicidal behavior or ideation.[3]
Other Adverse Events: The most common adverse events observed in the Phase II study of this compound were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis.[12]
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The primary on-target effect of this compound is the inhibition of BACE1, which alters the processing of the amyloid precursor protein (APP). The following diagram illustrates the two main APP processing pathways.
References
- 1. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 5. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 6. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 7. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elenbecestat In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of Elenbecestat (E2609), a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The following methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and related neurodegenerative disorders.
This compound is a small molecule inhibitor of BACE1, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[2] These protocols outline key in vitro assays to characterize the potency, selectivity, and cellular activity of this compound and similar compounds.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against BACE1 and its homolog BACE2 has been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Assay Type | This compound IC50 (nM) |
| BACE1 | Enzymatic (HTRF) | 3.9 |
| BACE2 | Enzymatic (ELISA) | 46 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate BACE1 inhibitors.
BACE1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BACE1.
Materials:
-
Recombinant Human BACE1 (R&D Systems)
-
APP-derived peptide substrate with Swedish mutation (e.g., Biotin-SEVNLDAEFR-K(Eu)-NH2)
-
Streptavidin-XL665
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 2 µL of this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of BACE1 enzyme solution (final concentration ~0.5 nM) to all wells except the blank.
-
Incubate the plate at 25°C for 30 minutes.
-
Prepare the substrate/donor mix by combining the peptide substrate (final concentration ~50 nM) and Streptavidin-XL665 (final concentration ~2 nM) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate/donor mix to all wells.
-
Incubate the plate at 25°C for 2 hours, protected from light.[3]
-
Read the HTRF signal on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
BACE2 Enzymatic Assay (ELISA-based)
This assay measures the inhibitory effect of compounds on BACE2 activity.
Materials:
-
Recombinant Human BACE2 ectodomain
-
APP-derived peptide substrate with Swedish mutation (biotinylated)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
Streptavidin-coated 96-well plates
-
Anti-Aβ antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Coat a 96-well plate with streptavidin and wash.
-
Add the biotinylated APP substrate to the wells and incubate to allow binding. Wash to remove unbound substrate.
-
In a separate plate, pre-incubate BACE2 enzyme (~1 nM final concentration) with this compound dilutions or vehicle for 30 minutes at 37°C.[3]
-
Transfer the enzyme/inhibitor mixture to the substrate-coated plate.
-
Incubate for 1 hour at 37°C.[3]
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-Aβ-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Incubate until a blue color develops, then add Stop Solution.
-
Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the BACE1 assay.
Cell-Based Amyloid-β (Aβ) Production Assay
This assay assesses the ability of a compound to inhibit Aβ production in a cellular context.
Materials:
-
CHO cells stably overexpressing human APP (CHO-APP)
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Cell viability assay reagent (e.g., MTS or resazurin)
Procedure:
-
Seed CHO-APP cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle.
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium for Aβ analysis.
-
Perform a cell viability assay on the remaining cells to assess compound cytotoxicity.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to cell viability. Calculate the percent inhibition of Aβ production for each concentration of this compound and determine the IC50 values for Aβ40 and Aβ42 reduction.
APP Processing Assay using tGFP-APP MDCK cells
This fluorescence-based assay monitors the effect of compounds on the processing of APP within cells.[4]
Materials:
-
MDCK (Madin-Darby Canine Kidney) cell line stably expressing green fluorescent human APP (tGFP-APP).[4]
-
Cell Culture Medium
-
This compound
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Seed tGFP-APP MDCK cells in a suitable imaging plate (e.g., 96- or 384-well black, clear-bottom plates).
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.[4]
-
Stain the cell nuclei with DAPI.
-
Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Data Analysis: Inhibition of secretase activity leads to the retention of fluorescent APP in vesicles.[5] Use image analysis software to quantify the number and intensity of these fluorescent vesicles per cell. A dose-dependent increase in retained fluorescent vesicles indicates inhibition of APP processing.
Off-Target Activity Assay: Cathepsin D Inhibition
To assess the selectivity of BACE1 inhibitors, it is crucial to test against other aspartyl proteases like Cathepsin D.
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., MCA-GKPILFFRLK(Dnp)-D-R-NH2)
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 3.5
-
This compound
-
Pepstatin A (positive control inhibitor)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and Pepstatin A in Assay Buffer.
-
In a 96-well plate, add Cathepsin D enzyme to all wells except the blank.
-
Add the test compounds or controls to the respective wells.
-
Incubate at 37°C for 10-15 minutes.[6]
-
Add the fluorogenic substrate to all wells.
-
Incubate at 37°C for 1-2 hours, protected from light.[6]
-
Read the fluorescence at an excitation of ~328 nm and an emission of ~460 nm.[6]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value. A high IC50 value for Cathepsin D relative to BACE1 indicates selectivity.
These protocols provide a robust framework for the in vitro characterization of this compound and other BACE1 inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of Alzheimer's disease drug discovery programs.
References
Application Notes and Protocols: Elenbecestat Cell-Based Assay for BACE1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (E2609) is a potent and orally bioavailable inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).[1] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[2] This cleavage event is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.[3][4]
These application notes provide a detailed protocol for a cell-based assay to determine the activity of BACE1 in the presence of inhibitors like this compound. The assay is based on the quantification of BACE1 activity in cell lysates using a fluorogenic substrate. This method allows for the screening and characterization of BACE1 inhibitors in a cellular context, providing valuable insights into their potency and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against BACE1 and its downstream effects on biomarkers.
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound against BACE1
| Parameter | Value | Assay Type | Reference |
| IC50 | ~7 nmol/L | Cell-based assay | [5][1] |
| IC50 | 3.9 nM | Biochemical Enzymatic Assay | [3] |
Table 2: Selectivity of this compound for BACE1 over BACE2
| Enzyme | IC50 | Selectivity (BACE2/BACE1) | Reference |
| BACE1 | 3.9 nM | \multirow{2}{*}{11.8-fold} | [3] |
| BACE2 | 46 nM | [3] |
Table 3: Effect of this compound on BACE1 Substrate Cleavage Products in Brain
| Biomarker | Reduction vs. Vehicle | Animal Model | Reference |
| Amyloid-beta (Aβ) | 54% | Mouse | [3] |
| Soluble Seizure protein 6 (sSez6) | 73% | Mouse | [3] |
Experimental Protocols
Protocol: Cell-Based BACE1 Activity Assay Using a Fluorogenic Substrate
This protocol describes a method to measure BACE1 activity in cell lysates treated with this compound. The assay utilizes a specific BACE1 fluorogenic substrate that, when cleaved, produces a quantifiable fluorescent signal.
Materials:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human APP.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (E2609): Prepare a stock solution in DMSO.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail.
-
BACE1 Assay Buffer: 50 mM Sodium Acetate (pH 4.5).
-
BACE1 Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher, specific for BACE1 cleavage (e.g., based on the Swedish mutation of APP). Prepare a stock solution in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle agitation.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
BACE1 Activity Assay:
-
In a new 96-well black plate, add the following to each well:
-
Sample wells: X µL of cell lysate (normalized for protein concentration) and BACE1 assay buffer to a final volume of 50 µL.
-
Blank wells: 50 µL of BACE1 assay buffer.
-
-
Prepare the BACE1 fluorogenic substrate solution by diluting the stock in BACE1 assay buffer to the desired final concentration.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used, in kinetic mode, every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the fluorescence readings of the sample wells.
-
Determine the rate of substrate cleavage (Vmax) for each sample from the linear portion of the kinetic curve.
-
Normalize the BACE1 activity to the protein concentration of the cell lysate.
-
Plot the normalized BACE1 activity against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based BACE1 Activity Assay
Caption: Step-by-step workflow for the cell-based BACE1 activity assay.
Assay Principle: Fluorogenic Substrate Cleavage
Caption: Principle of the fluorogenic BACE1 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for In Vivo Animal Studies with Elenbecestat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Elenbecestat dosage and administration for in vivo animal studies, targeting Alzheimer's disease research. The following sections detail quantitative data, experimental protocols, and relevant biological pathways to guide researchers in their study design.
Quantitative Data Summary
This compound (E2609) is a potent and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] In preclinical animal models, it has demonstrated the ability to reduce amyloid-β (Aβ) levels in the plasma, brain, and cerebrospinal fluid (CSF).[1] The following table summarizes reported dosages and effects in various animal models.
| Animal Model | Dosage | Route of Administration | Dosing Frequency | Study Duration | Key Findings |
| Mice | 20 mg/kg in food | Oral (in feed) | Ad libitum | 21 days | Did not alter dendritic spine density, suggesting a potentially favorable safety profile at this dose.[2] |
| Rats | Not explicitly stated, but effective in rodents | Oral | Not specified | Not specified | Shown to lower Aβ concentrations in the brain and CSF.[1] |
| Cynomolgus Monkeys | 0.3 - 30 mg/kg | Oral (p.o.) | Once daily | Single dose | Potently inhibited Aβ1-40 and Aβ1-42 production in plasma and CSF.[1] |
Experimental Protocols
Vehicle Formulation
A commonly used vehicle for the oral administration of this compound in animal studies is a multi-component solvent system designed to enhance solubility and bioavailability.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% and mix until the solution is clear.
-
Finally, add saline to reach the final volume, resulting in a 45% saline concentration.
-
The final vehicle composition should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .
-
Ensure the final solution is clear and free of precipitation before administration.
Oral Gavage Administration Protocol for Rodents (Mice and Rats)
Oral gavage is a standard method for precise oral dosing of compounds in rodents. The following is a generalized protocol that should be adapted based on institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip is recommended; typically 20-22 gauge for mice, 16-18 gauge for rats).
-
Syringe compatible with the gavage needle.
-
Prepared this compound formulation.
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse or rat, ensuring a firm but not restrictive grip that allows for normal breathing.
-
The head should be tilted slightly upwards to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the insertion depth. Mark the needle if necessary.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
Allow the animal to swallow the tip of the needle, which facilitates its entry into the esophagus.
-
If any resistance is met, do not force the needle . Withdraw and attempt re-insertion.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound solution.
-
The maximum volume to be administered should be calculated based on the animal's body weight and institutional guidelines (typically 5-10 mL/kg for mice and rats).
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, this compound prevents the initial cleavage of APP that leads to the formation of Aβ peptides.
Caption: this compound inhibits BACE1, blocking APP cleavage and Aβ production.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an animal model of Alzheimer's disease.
Caption: Workflow for an in vivo this compound efficacy study.
References
Administration of Elenbecestat in Mouse Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the available data on the administration of Elenbecestat in mouse models of AD, along with detailed protocols for key experiments.
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of AD.
| Parameter | Mouse Model | Dosage | Treatment Duration | Effect | Reference |
| Brain Aβ Levels | Not Specified | Not Specified | 21 days | Reduction to 46% of vehicle control | [5] |
| Brain sSez6 Levels | Not Specified | Not Specified | 21 days | Reduction to 27% of vehicle control | [5] |
| Tolerated Dose | Not Specified | Up to 300 mg/kg/day | Not Specified | Well-tolerated | [6] |
| Investigated Dose | Wild-type (HFD-fed) | 10 mg/kg/day | 2 months | Improved cognitive ability | [6] |
| Parameter | Non-Human Primate Model (Cynomolgus monkeys) | Dosage | Administration | Effect | Reference |
| Plasma and CSF Aβ1-40 and Aβ1-42 | Cynomolgus monkeys | 0.3-30 mg/kg | Oral (p.o.) | Potent inhibition of production | [4] |
Signaling Pathway: BACE1 and Amyloid-β Production
This compound targets the amyloidogenic pathway by inhibiting the enzymatic activity of BACE1. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Experimental Protocols
Protocol for Oral Administration of this compound
This protocol describes the oral administration of this compound to mice using oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[7]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation:
-
House mice in accordance with institutional guidelines.
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[7]
-
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
-
Oral Gavage:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[8][9]
-
Once the needle is in the esophagus, administer the this compound solution slowly and steadily.[10]
-
Gently remove the needle in the same direction it was inserted.[7]
-
Monitor the mouse for any signs of distress after the procedure.[11]
-
Caption: Workflow for oral gavage administration of this compound in mice.
Protocol for Biochemical Analysis of Brain Aβ Levels
This protocol outlines the measurement of Aβ40 and Aβ42 levels in mouse brain homogenates using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Following euthanasia and brain extraction, dissect the brain region of interest (e.g., cortex, hippocampus).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Determine the concentration of Aβ40 and Aβ42 in the brain samples by interpolating their absorbance values on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Caption: Workflow for Aβ ELISA from mouse brain tissue.
Protocol for Assessment of Cognitive Function: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (1.2-1.5 m in diameter) filled with opaque water
-
Escape platform submerged just below the water surface
-
Visual cues placed around the pool
-
Video tracking system
Procedure:
-
Acquisition Phase (Learning):
-
For 4-5 consecutive days, place each mouse in the pool at one of four starting positions.
-
Allow the mouse to swim freely to find the hidden escape platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path taken using the video tracking system.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length over the training days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant and more frequent crossings of the platform location indicate good spatial memory.
-
Caption: Workflow for the Morris Water Maze test in mice.
Conclusion
This compound has demonstrated the ability to engage its target, BACE1, and reduce Aβ levels in preclinical animal models. The protocols outlined in these application notes provide a framework for researchers to design and execute studies to further investigate the effects of this compound and other BACE1 inhibitors in mouse models of Alzheimer's disease. Careful consideration of the specific mouse model, dosage, treatment duration, and outcome measures is essential for obtaining robust and translatable results.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eisai Presents Data on BACE Inhibitor this compound (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibition Protects Against Type 2 Diabetes Mellitus by Restoring Insulin Receptor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
Measuring Elenbecestat Efficacy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (E2609) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[4][5] The accumulation and aggregation of Aβ in the brain are considered central to the pathophysiology of Alzheimer's disease (AD).[4] By inhibiting BACE1, this compound aims to reduce the production of Aβ, thereby potentially slowing disease progression.[2][3][6]
These application notes provide a comprehensive overview of the methodologies used to assess the preclinical efficacy of this compound and other BACE1 inhibitors. The protocols detailed below are designed for researchers in academic and industrial settings who are investigating novel AD therapeutics.
Key Preclinical Efficacy Endpoints
The preclinical evaluation of this compound's efficacy focuses on three main areas:
-
Biochemical Markers: Direct measurement of the engagement of the BACE1 target and its downstream effects on Aβ production.
-
Cognitive Function: Assessment of learning and memory in transgenic animal models of AD.
-
Synaptic Plasticity: Evaluation of the physiological function of synapses, which are known to be disrupted in AD.
Data Presentation: Summary of Preclinical Efficacy Data for BACE1 Inhibitors
The following tables summarize quantitative data from preclinical studies on various BACE1 inhibitors, providing a comparative landscape for evaluating this compound's efficacy.
Table 1: Effect of BACE1 Inhibitors on Amyloid-Beta Levels in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | Duration | % Reduction in Brain Aβ40 | % Reduction in Brain Aβ42 | % Reduction in CSF sAPPβ | Reference |
| Verubecestat (MK-8931) | Rat | 10 mg/kg | Oral | Single Dose | ~50% | ~50% | ~50% | [7] |
| Monkey | 3 mg/kg/day | Oral | Chronic | Not Reported | Not Reported | ~80% | [7][8] | |
| Lanabecestat (AZD3293) | Mouse | 10 mg/kg | Oral | Single Dose | >70% | >70% | >70% | [9] |
| Dog | 1-3 µmol/kg | Oral | Single Dose | Not Reported | Not Reported | >80% | [9] | |
| This compound (E2609) | Mouse | 3, 10 mg/kg | Oral | 4 weeks | Not Reported | Not Reported | Significant decline | [2] |
Table 2: Effect of BACE1 Inhibitors on Cognitive Performance in Preclinical Models
| Compound | Animal Model | Behavioral Test | Key Finding | Reference |
| Verubecestat (MK-8931) | Not explicitly stated in provided preclinical context | Not explicitly stated in provided preclinical context | Preclinical studies suggested cognitive rescue in AD animal models. | [8] |
| Atabecestat | Preclinical AD participants (human trial) | Preclinical Alzheimer Cognitive Composite (PACC) | Dose-related cognitive worsening observed. | [10][11][12] |
| This compound (E2609) | Preclinical model mouse | Not explicitly stated in provided preclinical context | Aimed to slow cognitive decline. | [6] |
Table 3: Effect of BACE1 Inhibitors on Synaptic Parameters in Preclinical Models
| Compound | Animal Model | Endpoint | Key Finding | Reference |
| This compound (E2609) | Mouse | Dendritic spine density | No significant effect at doses that reduce CSF Aβ. | [2][13] |
| Mouse | Mitochondrial function | No significant effect at doses that reduce CSF Aβ. | [2] | |
| Verubecestat | Mouse | Dendritic spine density | Significant decline at doses that reduce CSF Aβ. | [2] |
| Lanabecestat | Mouse | Dendritic spine density | Significant decline at higher doses that reduce CSF Aβ. | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eisai.com [eisai.com]
- 3. eisai.com [eisai.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 13. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Elenbecestat: A Tool for Investigating Synaptic Function in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (formerly E2609) is a potent and orally bioavailable inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[3] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD) and is thought to contribute significantly to synaptic dysfunction and cognitive decline.[4] While initially developed as a potential therapeutic for AD, this compound's specific mechanism of action makes it a valuable research tool for studying the intricate relationship between BACE1, Aβ production, and synaptic function.
Unlike some other BACE1 inhibitors that have been associated with cognitive worsening in clinical trials, some studies have suggested that this compound may have a more favorable profile regarding synaptic health.[3][5] This has been attributed to its selectivity and potentially lower impact on the processing of other BACE1 substrates that are crucial for synaptic plasticity, such as Seizure protein 6 (Sez6).[3][5] These characteristics position this compound as a key pharmacological agent for dissecting the roles of BACE1 in both pathological and physiological synaptic processes.
These application notes provide a comprehensive overview of this compound's mechanism of action and its application in studying synaptic function. Detailed protocols for key experiments are provided to enable researchers to investigate its effects on dendritic spine morphology, mitochondrial function, and the processing of synaptic proteins.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the active site of BACE1, preventing it from cleaving APP and other substrates. This inhibition directly reduces the production of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.[1] The primary signaling pathway influenced by this compound is the amyloidogenic pathway of APP processing.
Amyloidogenic Pathway and this compound's Intervention
Caption: this compound inhibits BACE1, blocking the first step of the amyloidogenic pathway.
Beyond Aβ reduction, the study of this compound can illuminate the physiological roles of BACE1 at the synapse. BACE1 cleaves several other proteins involved in synaptic function, and understanding how this compound affects their processing is crucial.
BACE1 Substrates and Synaptic Plasticity
Caption: this compound's impact on synaptic function extends beyond Aβ to other BACE1 substrates.
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound and other BACE1 inhibitors, providing a comparative overview of their effects on key synaptic parameters.
Table 1: Effect of BACE1 Inhibitors on Dendritic Spine Density and Mitochondrial Function
| Compound | Dosage (mg/kg) | Change in Dendritic Spine Density | Change in Mitochondrial Function | Reference CSF Aβ Reduction |
| This compound | 3, 10 | No significant effect | No significant effect | Significant (p<0.001) |
| Verubecestat | 10, 30 | Significant decline (p<0.05) | Not reported | Significant (p<0.001) |
| Lanabecestat | 30, 100 | Significant decline (p<0.05) | Significant decline (p<0.05 at 100mg/kg) | Significant (p<0.001) |
| Data sourced from a 4-week administration study in a preclinical mouse model.[6] |
Table 2: Effect of BACE1 Inhibitors on Soluble Sez6 (sSez6) Levels and Dendritic Spine Number
| Compound | Treatment Duration | Reduction in sSez6 Levels (compared to vehicle) | Change in Dendritic Spine Number |
| This compound | 21 days | 27% | No significant decrease |
| Shionogi compound 1 | 21 days | 17% | Significant decrease |
| Shionogi compound 2 | 21 days | 39% | No significant decrease |
| Data from a study investigating the impact of BACE1 selectivity on dendritic spine dynamics.[3][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on synaptic function. These protocols are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: In Vitro Dendritic Spine Density Analysis in Primary Neuronal Cultures
Objective: To quantify the effect of this compound on the density of dendritic spines in primary cortical or hippocampal neurons.
Materials:
-
Primary neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
This compound (stock solution in DMSO)
-
Transfection reagent and plasmid encoding a fluorescent protein (e.g., GFP or mCherry) to visualize neuronal morphology
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Mounting medium with DAPI
-
High-resolution confocal or two-photon microscope
Workflow:
Caption: Workflow for in vitro dendritic spine density analysis.
Procedure:
-
Neuronal Culture: Plate primary cortical or hippocampal neurons on coverslips coated with poly-D-lysine.
-
Transfection: At 5-7 days in vitro (DIV), transfect neurons with a plasmid encoding a fluorescent protein to visualize dendritic spines.
-
This compound Treatment: At 10-14 DIV, treat neurons with desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Imaging: Acquire high-resolution Z-stack images of dendrites from transfected neurons using a confocal or two-photon microscope.
-
Analysis:
-
Use software such as ImageJ with the NeuronJ plugin or NeuronStudio to trace dendrites and quantify the number of spines per unit length.
-
Classify spines based on morphology (e.g., thin, stubby, mushroom) if desired.
-
Perform statistical analysis to compare spine density between this compound-treated and vehicle-treated groups.
-
Protocol 2: Mitochondrial Respiration Assay in Neuronal Cultures
Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (or equivalent)
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Workflow:
Caption: Workflow for mitochondrial respiration analysis.
Procedure:
-
Cell Seeding: Seed neurons in a Seahorse XF96 or XF24 cell culture microplate.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Assay Preparation:
-
Hydrate the Seahorse sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Seahorse Assay: Place the cell plate in the Seahorse analyzer and run the Mito Stress Test protocol.
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the mitochondrial parameters between this compound-treated and control groups.
-
Protocol 3: Western Blot Analysis of BACE1 Substrate Cleavage
Objective: To determine the effect of this compound on the cleavage of BACE1 substrates like APP and Sez6.
Materials:
-
Neuronal cell lysates or brain tissue homogenates from this compound-treated and control samples.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
The C-terminal fragment of APP (C99)
-
The ectodomain of Sez6 (sSez6)
-
A loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow:
Caption: Workflow for Western blot analysis of BACE1 substrate cleavage.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound or vehicle.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities for C99 and sSez6 and normalize them to the loading control. Compare the levels of these cleavage products between this compound-treated and control samples.
Conclusion
This compound serves as a critical tool for researchers investigating the complex interplay between BACE1 activity, Aβ production, and synaptic integrity. The provided application notes and protocols offer a framework for utilizing this BACE1 inhibitor to explore fundamental questions in neurodegenerative disease research. By carefully designing and executing experiments based on these methodologies, scientists can further elucidate the role of BACE1 in synaptic function and dysfunction, potentially uncovering novel therapeutic strategies for diseases like Alzheimer's.
References
- 1. neurotar.com [neurotar.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibition impairs synaptic plasticity via seizure protein 6 (SZE6) [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. The Alzheimer’s disease-linked protease BACE1 modulates neuronal IL-6 signaling through shedding of the receptor gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Elenbecestat: Detailed Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenbecestat (formerly E2609) is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are believed to be a primary driver of the neurodegenerative cascade in Alzheimer's disease. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, based on publicly available scientific literature and patent documentation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the following chemical structure and properties:
-
IUPAC Name: N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1][2]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide[3]
-
CAS Number: 1388651-30-6[3]
-
Molecular Formula: C₁₉H₁₈F₃N₅O₂S[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final active pharmaceutical ingredient (API). The overall synthetic strategy is outlined below.
Synthesis of Key Intermediates
The synthesis of this compound relies on the preparation of two crucial building blocks:
-
(4aS,5R,7aS)-7a-(2-fluoro-5-nitrophenyl)-5-methyl-4,4a,5,7-tetrahydro-2H-furo[3,4-d][1][2]thiazin-2-amine (Intermediate A)
-
5-(Difluoromethyl)pyrazine-2-carboxylic acid (Intermediate B)
Detailed protocols for the synthesis of these intermediates are not extensively available in peer-reviewed journals but can be inferred from patent literature. The following sections provide a representative synthetic approach.
Experimental Protocols
Protocol 1: Synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid (Intermediate B)
This protocol describes a potential route to Intermediate B, a key pyrazine derivative.
Table 1: Reaction Parameters for the Synthesis of Intermediate B
| Parameter | Value |
| Starting Material | 5-methylpyrazine-2-carboxylic acid |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium triflinate |
| Solvent | Dichloromethane (DCM), Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography |
Procedure:
-
To a solution of 5-methylpyrazine-2-carboxylic acid in dichloromethane, add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with water.
-
The organic layer is then treated with sodium triflinate in a biphasic system with a phase-transfer catalyst to introduce the difluoromethyl group.
-
The crude product is purified by column chromatography on silica gel to afford 5-(difluoromethyl)pyrazine-2-carboxylic acid.
Protocol 2: Synthesis of this compound from Key Intermediates
This protocol outlines the coupling of Intermediate A and Intermediate B to yield this compound.
Table 2: Reaction Parameters for the Final Synthesis Step of this compound
| Parameter | Value |
| Starting Materials | Intermediate A, Intermediate B |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Preparative HPLC, Crystallization |
Procedure:
-
Dissolve 5-(difluoromethyl)pyrazine-2-carboxylic acid (Intermediate B) in dimethylformamide.
-
Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add (4aS,5R,7aS)-7a-(2-fluoro-5-aminophenyl)-5-methyl-4,4a,5,7-tetrahydro-2H-furo[3,4-d][1][2]thiazin-2-amine (the reduced form of Intermediate A) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified.
Purification of this compound
Purification of the final this compound compound is critical to ensure high purity and remove any unreacted starting materials, byproducts, or stereoisomers. A combination of chromatographic and crystallization techniques is typically employed.
Purification Protocol
Protocol 3: Purification of Crude this compound
Table 3: Purification Parameters for this compound
| Parameter | Value |
| Initial Purification | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | C18 reverse-phase silica gel |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid (TFA) |
| Final Purification | Crystallization |
| Crystallization Solvents | Ethanol/Water or Isopropanol/Heptane |
| Drying Conditions | Vacuum oven at 40-50 °C |
Procedure:
-
The crude this compound is first subjected to preparative HPLC using a C18 reverse-phase column.
-
A gradient of acetonitrile in water (both containing 0.1% TFA) is used to elute the compound.
-
Fractions containing the pure this compound are collected and combined.
-
The solvent is removed under reduced pressure.
-
The resulting solid is then further purified by crystallization. A common method involves dissolving the compound in a minimal amount of a good solvent (e.g., ethanol or isopropanol) at an elevated temperature and then slowly adding an anti-solvent (e.g., water or heptane) to induce crystallization as the solution cools.
-
The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield highly pure this compound.
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Purification Logic
Caption: Purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H18F3N5O2S | CID 57827330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Application Note: Elenbecestat Solubility and Vehicle for In Vivo Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elenbecestat (E2609) is a potent and orally bioavailable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[4][5][6] By inhibiting BACE1, this compound reduces the levels of neurotoxic Aβ in the brain, making it a significant compound for AD research.[3] Due to its physicochemical properties, this compound exhibits poor water solubility, necessitating careful selection of solvents and formulation strategies for both in vitro and in vivo studies. This document provides a detailed overview of this compound's solubility and protocols for preparing appropriate vehicles for in vivo administration.
Physicochemical and Solubility Data
This compound is characterized by poor aqueous solubility, which presents a challenge for formulation. The following tables summarize its key physicochemical properties and solubility in various common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈F₃N₅O₂S | [7][8] |
| Molecular Weight | 437.44 g/mol | [8][9] |
| CAS Number | 1388651-30-6 | [8] |
| Predicted Water Solubility | 0.0188 mg/mL | [10] |
| logP | 2.56 | [10] |
Table 2: this compound Solubility (in vitro, 25°C)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Appearance | Source |
| DMSO | ≥ 250 | ≥ 571.51 | - | [1] |
| DMSO | 87 | 198.88 | Clear Solution | [8][9] |
| Ethanol | 11 | 25.14 | - | [8][9] |
| Water | Insoluble | - | - | [8][9] |
Note: Solubility values can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[9]
Mechanism of Action: BACE1 Inhibition
This compound exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic pathway. In this pathway, the amyloid precursor protein (APP) is sequentially cleaved by BACE1 and then by the γ-secretase complex to produce Aβ peptides. These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques characteristic of Alzheimer's disease.[4][5] this compound's inhibition of BACE1 blocks the initial cleavage of APP, thereby reducing the overall production of Aβ.
Caption: this compound inhibits BACE1, blocking APP cleavage and reducing Aβ production.
Protocols for In Vivo Formulation
The selection of an appropriate vehicle is critical for achieving desired exposure and ensuring the tolerability of this compound in animal models.[11] Given its low water solubility, formulations often involve suspensions or solutions using co-solvents.
Table 3: Recommended In Vivo Formulations for this compound
| Formulation Type | Vehicle Composition | Max Concentration | Source |
| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [8] |
| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [2] |
| Clear Solution (Oil-based) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [2] |
General Workflow for Vehicle Preparation
The following diagram illustrates the fundamental steps for preparing a formulation for in vivo use. Specific details are provided in the protocols below.
Caption: General workflow for preparing an this compound formulation for in vivo studies.
Protocol 1: Carboxymethylcellulose Sodium (CMC-Na) Suspension
This protocol is suitable for oral administration when a suspension is acceptable.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate glassware
Methodology:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring continuously with a magnetic stirrer. Leave stirring until a clear, viscous solution is formed.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a final concentration of 5 mg/mL, weigh 5 mg of the compound for each 1 mL of final suspension required.
-
Create Paste (Optional but Recommended): To ensure uniform suspension, first create a paste. Add a few drops of the CMC-Na vehicle to the this compound powder and triturate with a spatula or mortar and pestle until a smooth paste is formed.[12]
-
Prepare Suspension: Gradually add the remaining CMC-Na solution to the paste while mixing continuously.
-
Homogenize: Vortex the mixture thoroughly to ensure a homogeneous suspension. Use immediately after preparation. It is recommended to vortex the suspension before each animal is dosed to maintain uniformity.[12]
Protocol 2: DMSO/PEG300/Tween-80/Saline Solution
This protocol yields a clear solution, which can be suitable for various administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes, pipettes, and vortex mixer
Methodology (Example for 1 mL of ≥ 2.08 mg/mL solution): [2]
-
Prepare Stock (Optional): To improve accuracy, a stock solution in DMSO can be prepared first. For instance, dissolve 20.8 mg of this compound in 1 mL of DMSO to get a 20.8 mg/mL stock.
-
Initial Dissolution: In a sterile tube, add the required amount of this compound or DMSO stock. If starting with powder for a 2.08 mg/mL final solution, add 2.08 mg of this compound to 100 µL of DMSO.
-
Solubilize: Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
Add Co-solvents:
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
-
Final Dilution: Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.
-
Final Mix: Vortex the final solution thoroughly. The solution should be clear. Use immediately for best results. If precipitation occurs, gentle warming (to 37°C) and sonication can aid dissolution.[1][2]
Protocol for Solubility Determination
To adapt formulations or test new vehicles, researchers may need to determine the solubility of this compound in different solvent systems. The following is a general protocol for determining equilibrium solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test vehicle. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).
-
Sampling: Carefully collect an aliquot of the clear supernatant or filtrate, avoiding any disturbance of the solid material.
-
Analysis: Prepare a standard curve of this compound of known concentrations. Dilute the collected sample with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor used.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H18F3N5O2S | CID 57827330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Elenbecestat Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the available data on the brain penetrance and distribution of elenbecestat and detail the experimental protocols used to assess these critical pharmacokinetic and pharmacodynamic parameters.
Data Presentation
Preclinical Pharmacokinetics and CNS Penetrance
Table 1: Summary of Preclinical In Vivo Studies on this compound
| Species | Dose Range (Oral) | Key Findings | Reference |
| Rodents | Not Specified | Reduced Aβ production in the brain and CSF. | [1] |
| Cynomolgus Monkeys | 0.3-30 mg/kg | Potently inhibited Aβ1-40 and Aβ1-42 production in plasma and CSF. | [1] |
Clinical Pharmacodynamics: Effect on Brain Amyloid Load
In clinical trials, the brain penetrance of this compound was indirectly confirmed by measuring its downstream effect on Aβ plaque burden in the brain using Positron Emission Tomography (PET) imaging.
Table 2: Phase II Clinical Study (Study 202) - Effect of this compound on Brain Amyloid Load
| Treatment Group | Duration | Imaging Tracer | Key Finding | p-value | Reference |
| This compound (50 mg total group) | 18 months | Florbetapir | Statistically significant decrease in brain amyloid load (reduction in SUVr of 0.227) compared to placebo. | 0.024 |
SUVr: Standardized Uptake Value ratio
Table 3: Dose-Dependent Reduction of CSF Aβ in Humans
| Study Population | Dose | Effect on CSF Aβ(1-x) | Reference |
| Patients with MCI or mild-to-moderate AD | 50 mg/day | Predicted median reduction of 70%. | [3] |
Signaling Pathway and Experimental Workflows
BACE1 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the amyloidogenic pathway.
Caption: Mechanism of this compound in inhibiting BACE1-mediated cleavage of APP.
Experimental Workflow: Preclinical Brain Penetrance Study
This diagram outlines a typical workflow for assessing the brain penetrance and distribution of a compound like this compound in a preclinical animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eisai Presents Data on BACE Inhibitor this compound (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 3. EISAI PRESENTS LATEST DATA ON BACE INHIBITOR this compoundï¼E2609ï¼ AT 9TH CLINICAL TRIALS ON ALZHEIMER'S DISEASE | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]
Troubleshooting & Optimization
Elenbecestat Clinical Trial Discontinuation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the elenbecestat clinical trials for early Alzheimer's disease. The information is presented in a question-and-answer format to address specific issues and provide clarity on the available data.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound Phase 3 clinical trials?
Q2: What were the specific clinical trials that were discontinued?
Q3: Was there any evidence of cognitive improvement with this compound in the Phase 3 trials?
No, the MISSION AD program showed no evidence of a treatment effect on the primary and secondary cognitive endpoints.[4] Specifically, there was no improvement in the Clinical Dementia Rating Sum of Boxes (CDR-SB) or the Alzheimer's Disease Composite Score (ADCOMS).[4]
Q4: Were there any negative cognitive effects observed with this compound?
Yes, a transient cognitive worsening was observed in patients receiving this compound.[4] At the 6-month assessment, there was a noticeable decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the ADAS-Cog14 Word List.[4] However, these effects appeared to resolve by the 12-month assessment.[4]
Q5: What was the proposed mechanism of action for this compound?
This compound is a BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitor.[2][5] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[6][7] By inhibiting BACE1, this compound was designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[2][6]
Troubleshooting Guide for BACE Inhibitor Research
Issue: Observing cognitive worsening in preclinical or clinical studies of BACE inhibitors.
Possible Cause: This may be an on-target effect of BACE1 inhibition. BACE1 has multiple substrates other than amyloid precursor protein (APP), and its inhibition can interfere with normal physiological processes. The transient cognitive decline seen with this compound suggests a potential disruption of synaptic function or other neuronal processes.[4]
Recommendation:
-
Carefully monitor cognitive function using a battery of sensitive neuropsychological tests.
-
Consider incorporating withdrawal phases in study designs to assess the reversibility of cognitive effects.
-
Investigate the potential impact of the BACE inhibitor on other BACE1 substrates to understand the biological basis of the observed cognitive changes.
Issue: Lack of efficacy despite a significant reduction in amyloid-beta levels.
Possible Cause: The amyloid cascade hypothesis, which posits that Aβ accumulation is the primary driver of Alzheimer's pathology, may be more complex than initially understood. Reducing Aβ production late in the disease process may not be sufficient to alter the course of cognitive decline.
Recommendation:
-
Consider initiating treatment at earlier stages of the disease, prior to significant synaptic and neuronal loss.
-
Explore combination therapies that target other pathological aspects of Alzheimer's disease, such as tau pathology or neuroinflammation.
-
Investigate the role of different Aβ species and their clearance from the brain.
Data Presentation
Efficacy Data from MISSION AD Program
| Endpoint | This compound (50 mg/day) | Placebo | Outcome |
| CDR-SB | No significant difference | No significant difference | No evidence of treatment effect.[4] |
| ADCOMS | No significant difference | No significant difference | No evidence of treatment effect.[4] |
| ADAS-Cog11 (at 6 months) | Worsening of score | No significant change | Transient cognitive worsening.[4] |
| ADAS-Cog14 Word List (at 6 months) | Worsening of score | No significant change | Transient cognitive worsening.[4] |
Adverse Events of Interest (Phase 2, Study 202)
While detailed quantitative data from the Phase 3 trials have not been fully published, data from the Phase 2 study (Study 202) provides some insight into the safety profile of this compound.
| Adverse Event | This compound (50 mg total arm) | Placebo |
| Contact Dermatitis | More frequent | Less frequent |
| Upper Respiratory Infection | More frequent | Less frequent |
| Headache | More frequent | Less frequent |
| Diarrhea | More frequent | Less frequent |
| Fall | More frequent | Less frequent |
| Dermatitis | More frequent | Less frequent |
| Data from the 18-month assessment of Study 202. Note that the study was not powered to show statistically significant differences in adverse events. |
Experimental Protocols
MISSION AD1 and MISSION AD2 (Phase 3)
-
Secondary Endpoints: Included the Alzheimer's Disease Composite Score (ADCOMS) and other cognitive and functional assessments.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's inhibition of BACE1 in the amyloidogenic pathway.
Logical Flow of this compound Trial Discontinuation
Caption: Decision pathway leading to the discontinuation of this compound trials.
References
- 1. Eisai And Biogen To Discontinue Phase III Clinical Studies Of BACE Inhibitor this compound In Early Alzheimer's Disease | Biogen [investors.biogen.com]
- 2. eisai.com [eisai.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENROLLMENT COMMENCES IN PHASE Ⅲ CLINICAL STUDY OF EISAI'S BACE INHIBITOR this compound IN EARLY ALZHEIMER'S DISEASE IN JAPAN | News Releaseï¼2017 | Eisai Co., Ltd. [eisai.com]
- 9. media-us.eisai.com [media-us.eisai.com]
Elenbecestat Clinical Trials: A Technical Support Guide for Researchers
This technical support center provides detailed information on the side effects and adverse events associated with Elenbecestat, a BACE1 inhibitor previously under investigation for the treatment of Alzheimer's disease. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in understanding the safety profile of this compound as observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What was the overall outcome of the this compound clinical trial program?
Q2: What were the most common side effects observed in the this compound clinical trials?
Data from the Phase II clinical trial (Study 202) identified the following as the six most common adverse events:
Quantitative data detailing the frequency of specific adverse events from the discontinued Phase III MISSION AD trials have not been made publicly available in detail.
Adverse Events Data from Clinical Trials
The following tables summarize the available information on adverse events from the this compound clinical trials.
Table 1: Common Treatment-Emergent Adverse Events in Phase II (Study 202)
| Adverse Event | Reported Occurrence | Quantitative Data |
| Upper respiratory tract infection | Yes | Not specified |
| Abnormal dreams and nightmares | Yes | Not specified |
| Contact dermatitis | Yes | Not specified |
| Headache | Yes | Not specified |
| Diarrhea | Yes | Not specified |
| Falls | Yes | Not specified |
Note: Specific percentages for the treatment and placebo groups are not detailed in the available public documents.
Table 2: Adverse Events in Phase III (MISSION AD1 & AD2)
| Adverse Event Category | Outcome | Specific Adverse Events and Frequencies |
| Overall Profile | Unfavorable risk-benefit ratio compared to placebo | Not publicly disclosed |
| Reason for Discontinuation | Worse adverse event profile than placebo | Not publicly disclosed |
Experimental Protocols
Study 202 (Phase II)
-
Objective: To evaluate the safety, tolerability, and dose-dependent effects of this compound on amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][7]
-
Participants: 70 individuals with mild cognitive impairment (MCI) or mild to moderate dementia due to Alzheimer's disease, with confirmed brain amyloid pathology.[2][7]
-
Treatment Arms: Participants were randomized to receive one of three daily doses of this compound (5 mg, 15 mg, or 50 mg) or a placebo.[7]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Changes in brain amyloid levels measured by PET scans and CSF Aβ levels.
MISSION AD Program (Phase III - MISSION AD1 & MISSION AD2)
-
Objective: To evaluate the efficacy and safety of this compound in treating early Alzheimer's disease.
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB).
Visualizations
This compound's Mechanism of Action: BACE1 Inhibition
This compound is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound aimed to reduce the production of Aβ and thereby slow the progression of the disease.
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Experimental Workflow for this compound Clinical Trials
The following diagram illustrates the general workflow for the Phase III MISSION AD clinical trials, from patient screening to the eventual discontinuation of the studies.
Caption: Workflow of the this compound MISSION AD Phase III clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II Clinical Study Of this compound Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of this compound in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. eisai.com [eisai.com]
- 8. Eisai and Biogen stop two Phase III clinical studies of this compound in early Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 9. Eisai And Biogen To Discontinue Phase III Clinical Studies Of BACE Inhibitor this compound In Early Alzheimer's Disease [prnewswire.com]
- 10. A 24-Month Study to Evaluate the Efficacy and Safety of this compound (E2609) in Participants With Early Alzheimer's Disease [clinicaltrials.stanford.edu]
Technical Support Center: Overcoming Elenbecestat Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Elenbecestat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
A1: this compound (E2609) is a potent and selective inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays, such as cell culture media. This precipitation can result in inaccurate compound concentrations, leading to unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is practically insoluble in water but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies. Ethanol can also be used, although the solubility is lower compared to DMSO.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and for some sensitive cell lines, even lower concentrations (<0.1%) may be necessary. Always perform a vehicle control (media with the same final DMSO concentration as the test samples) to assess the impact of the solvent on your specific cell line.
Q4: Can I use other solvents besides DMSO for cell-based assays?
A4: While DMSO is the most common, other solvents can be considered. However, their compatibility with your specific cell line and assay must be thoroughly validated. Some alternatives that have been explored for poorly soluble drugs include ethanol, or specialized formulations involving co-solvents like PEG300 and Tween-80, though these are more common for in vivo preparations.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses the common issue of this compound precipitation when preparing working solutions from a concentrated DMSO stock for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. | Rapid change in solvent polarity from a high concentration of organic solvent (DMSO) to an aqueous environment. The compound "crashes out" of solution as it is no longer soluble at that concentration in the new solvent mixture. | 1. Prepare a High-Concentration Stock in 100% DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or higher). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution. 2. Perform Serial Dilutions in 100% DMSO: If a range of concentrations is needed, perform serial dilutions of the high-concentration stock in 100% DMSO. 3. Stepwise Dilution into Aqueous Media: To prepare the final working solution, add the DMSO stock dropwise to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling. It is crucial to add the small volume of DMSO stock to the large volume of aqueous solution, and not the other way around. 4. Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of your cells (typically ≤ 0.5%). |
| Cloudiness or visible particles in the final working solution even after careful dilution. | The concentration of this compound in the final working solution is still above its solubility limit in the aqueous media containing a low percentage of DMSO. | 1. Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound. 2. Increase the Final DMSO Concentration (with caution): If the experimental design allows, you can slightly increase the final DMSO concentration, but this must be carefully balanced against potential solvent toxicity. Always include a vehicle control with the highest DMSO concentration used. 3. Use of Pluronic F-68: For some cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the cell culture medium can help to maintain the solubility of hydrophobic compounds. However, the compatibility of Pluronic F-68 with your specific assay should be validated. |
| Inconsistent results between experiments. | Partial precipitation of this compound during the preparation of working solutions, leading to variability in the actual concentration of the compound in the assay. | 1. Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions. 2. Visual Inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. If precipitation is observed, the solution should be discarded and prepared again. 3. Consistent Protocol: Adhere strictly to a validated and consistent protocol for preparing working solutions to minimize variability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 87 | 198.88 | [1] |
| DMSO | ≥ 250 | 571.51 | |
| DMSO | 100 | 228.60 | |
| Ethanol | 11 | 25.14 | [1] |
| Water | Insoluble | Insoluble | [1] |
Note: Solubility data can vary between different suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
1. Materials:
- This compound powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pre-warmed (37°C) cell culture medium
- Vortex mixer
- Sonicator (optional)
2. Procedure:
Protocol 2: In Vitro BACE1 Enzyme Inhibition Assay
1. Materials:
- Recombinant human BACE1 enzyme
- Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- This compound stock solution in 100% DMSO
- Known BACE1 inhibitor (positive control)
- 100% DMSO (vehicle control)
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
Mandatory Visualizations
Caption: BACE1 signaling pathway in amyloid-β production and its inhibition by this compound.
Caption: Experimental workflow for preparing this compound for in vitro cell-based assays.
References
Technical Support Center: Optimizing Elenbecestat Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, Elenbecestat. The information is designed to help optimize experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and CNS-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[3] By inhibiting BACE1, this compound reduces the production of Aβ, which is believed to play a central role in the pathophysiology of Alzheimer's disease.[4]
Q2: What are the known off-target effects of this compound and other BACE1 inhibitors?
While this compound is more selective for BACE1 over its homolog BACE2, it does exhibit some cross-reactivity.[5][6] Off-target effects of BACE1 inhibitors can arise from several mechanisms:
-
Inhibition of BACE2: BACE2 has several physiological substrates, and its inhibition has been linked to side effects such as hair depigmentation, although this was not reported with this compound.[5]
-
Inhibition of BACE1 processing of other substrates: BACE1 cleaves several proteins other than APP that are involved in important physiological processes. Inhibition of their cleavage can lead to unintended consequences. For example:
-
Seizure protein 6 (Sez6): BACE1-mediated cleavage of Sez6 is important for dendritic spine plasticity. Inhibition of this process has been associated with cognitive worsening, a side effect observed with some BACE inhibitors.[6]
-
Neuregulin 1 (NRG1): BACE1 is involved in the processing of NRG1, which plays a role in neuronal development, synaptic plasticity, and myelination through the NRG1/ErbB signaling pathway.[5]
-
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
The IC50 of this compound for BACE1 is approximately 3.9 nM to 7 nM in cell-based assays, while the IC50 for BACE2 is around 46 nM.[2][6] Based on this, a starting concentration range of 1-100 nM would be appropriate for most in vitro experiments aiming to achieve BACE1 inhibition with minimal BACE2 cross-reactivity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Problem 1: High variability in Aβ reduction measurements in cell-based assays.
-
Possible Cause: Inconsistent cell health or number.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density across all wells.
-
Regularly check for and treat any mycoplasma contamination.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to your Aβ measurement to normalize for cell number.
-
Ensure complete and consistent lysis of cells for intracellular Aβ measurements.
-
-
Possible Cause: Issues with the ELISA protocol.
-
Troubleshooting Steps:
-
Carefully validate the specificity and sensitivity of your capture and detection antibodies.
-
Use a standard curve with a known concentration of Aβ peptide in every assay.
-
Ensure proper washing steps to minimize background signal.
-
Avoid repeated freeze-thaw cycles of samples and reagents.
-
Problem 2: Unexpected cell toxicity or phenotypic changes at effective Aβ-lowering concentrations.
-
Possible Cause: Off-target effects due to inhibition of BACE1 substrates other than APP.
-
Troubleshooting Steps:
-
Measure the processing of other known BACE1 substrates, such as Sez6, by quantifying the levels of its soluble ectodomain (sSez6) in your cell culture supernatant. A significant reduction in sSez6 may indicate that the observed toxicity is due to on-target BACE1 inhibition but affecting a different substrate.
-
Lower the concentration of this compound to a level that still provides significant Aβ reduction but has a lesser impact on the processing of other substrates.
-
Consider using a more BACE1-selective inhibitor if available for your specific research question.
-
-
Possible Cause: Off-target effects due to BACE2 inhibition.
-
Troubleshooting Steps:
-
Measure a marker of BACE2 activity, such as the levels of soluble VEGFR3 (sVEGFR3), in your experimental system. An increase in full-length VEGFR3 or a decrease in sVEGFR3 could indicate significant BACE2 inhibition.
-
Compare the dose-response curve for Aβ reduction with the dose-response curve for BACE2 inhibition markers to find a therapeutic window that minimizes BACE2 engagement.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BACE1 | ~7 | Cell-based assay | [2] |
| BACE1 | 3.9 | Biochemical enzymatic assay | [10] |
| BACE2 | 46 | Biochemical enzymatic assay | [10] |
Table 2: Clinical Dose and Observed Adverse Events of this compound (Phase II Study)
| Daily Dose | Most Common Adverse Events | Reference |
| 5 mg, 15 mg, 50 mg | Contact dermatitis, upper respiratory infection, headache, diarrhea, fall, dermatitis | [4][11] |
Detailed Experimental Protocols
Protocol 1: In Vitro BACE1/BACE2 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from methodologies described for BACE1 enzymatic assays.[10]
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
BACE1/BACE2 substrate peptide labeled with a FRET pair (e.g., a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 2 µL of diluted this compound or vehicle (assay buffer with DMSO).
-
Add 4 µL of BACE1 or BACE2 enzyme solution (pre-diluted in assay buffer to the desired concentration).
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the FRET-labeled substrate peptide solution (pre-diluted in assay buffer).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions for the specific FRET pair used.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based Assay for Aβ40/42 Reduction (Sandwich ELISA)
This protocol is based on standard methods for measuring secreted Aβ from cultured cells.[8]
Materials:
-
HEK293 cells stably overexpressing human APP (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
-
Lysis buffer (if measuring intracellular Aβ)
-
BCA protein assay kit
Procedure:
-
Seed HEK293-APP cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO). The final DMSO concentration should be kept below 0.5%.
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium for measurement of secreted Aβ.
-
(Optional) Lyse the cells in lysis buffer to measure intracellular Aβ.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium (and cell lysates, if applicable) using a sandwich ELISA kit according to the manufacturer's instructions.
-
(Optional) Measure the total protein concentration in the cell lysates using a BCA assay to normalize Aβ levels to total protein.
-
Calculate the percent reduction of Aβ40 and Aβ42 for each this compound concentration relative to the vehicle control and determine the EC50 values.
Visualizations
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Seizure protein 6 and its homolog seizure 6-like protein are physiological substrates of BACE1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eisai Presents Nonclinical Research Results of this compound at AAIC 2019 - BioSpace [biospace.com]
- 8. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sez6 Family Inhibits Complement by Facilitating Factor I Cleavage of C3b and Accelerating the Decay of C3 Convertases [frontiersin.org]
Elenbecestat MISSION AD Trials: A Technical Troubleshooting Guide
Technical Support Center > Troubleshooting Guides > Elenbecestat MISSION AD Trials
This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the discontinued this compound MISSION AD clinical trials. The information is presented in a question-and-answer format to directly address potential questions arising from the trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What were the this compound MISSION AD trials?
Q2: Why were the this compound MISSION AD trials discontinued?
Q3: What were the specific findings that led to the unfavorable risk-benefit assessment?
The primary reasons for the unfavorable risk-benefit assessment were a lack of efficacy and a worse adverse event profile compared to placebo. One report from the 2021 Alzheimer's Association International Conference stated there was "no evidence of a treatment effect on CDR-SB or ADCOMS for this compound in the early terminated MissionAD program".[1] Furthermore, a key finding was a transient worsening of cognition in the this compound group. Specifically, at the 6-month assessment, patients receiving this compound showed cognitive worsening on the ADAS-Cog11 and the ADAS-Cog14 Word List scales. While this effect appeared to resolve by the 12-month assessment, it contributed to the overall negative risk-benefit profile.[1]
Data Presentation
While comprehensive, tabulated data from the MISSION AD Phase 3 trials have not been publicly released, the following tables summarize the key characteristics and available outcomes from the program.
Table 1: MISSION AD Trials - Study Design
| Parameter | Description |
| Trial Identifiers | MISSION AD1 (NCT02956486), MISSION AD2 (NCT03036280)[1][2][3] |
| Phase | 3[1][2][3][4] |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group[2][4] |
| Patient Population | ~2,100 individuals with early Alzheimer's disease (Mild Cognitive Impairment or mild AD) with confirmed brain amyloid pathology[2][4] |
| Intervention | This compound (50 mg, once daily)[1] |
| Comparator | Placebo[1] |
| Treatment Duration | Planned for 24 months[1] |
| Primary Endpoint | Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) at 24 months[1][2] |
| Secondary Endpoints | Alzheimer's Disease Composite Score (ADCOMS), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Mini-Mental State Examination (MMSE), Functional Activities Questionnaire (FAQ)[1] |
Table 2: Summary of Available Efficacy and Safety Findings from MISSION AD
| Endpoint | Finding |
| Primary Efficacy Endpoint (CDR-SB) | No evidence of a treatment effect was observed.[1] |
| Secondary Efficacy Endpoint (ADCOMS) | No evidence of a treatment effect was observed.[1] |
| Cognitive Effects (ADAS-Cog11, ADAS-Cog14 Word List) | Cognitive worsening was observed in the this compound group at 6 months, which resolved by 12 months.[1] |
| Overall Safety Profile | The adverse event profile for this compound was worse than that of the placebo group.[6] |
Experimental Protocols
Patient Selection and Randomization:
Efficacy and Safety Assessments:
Mechanism of Action and Experimental Workflow
This compound's Mechanism of Action: BACE1 Inhibition
This compound is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound was designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
MISSION AD Trial Workflow
The workflow of the MISSION AD trials followed a standard protocol for Phase 3 clinical studies in Alzheimer's disease.
Caption: Workflow of the this compound MISSION AD clinical trials.
References
- 1. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 2. media-us.eisai.com [media-us.eisai.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR this compound IN EARLY ALZHEIMERâS DISEASE | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Elenbecestat Clinical Development: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the lessons learned from the clinical development of Elenbecestat, a BACE1 inhibitor previously investigated for the treatment of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound is an orally administered small-molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3][4] By inhibiting BACE1, this compound was designed to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[5][6] The therapeutic hypothesis was that by decreasing Aβ production, this compound would slow the progression of Alzheimer's disease.[7]
Q2: What were the key clinical trials for this compound and what were their designs?
The pivotal clinical program for this compound was the MISSION AD program, which consisted of two identical Phase III clinical trials: MISSION AD1 (NCT02956486) and MISSION AD2 (NCT03036280).[8][9] These were global, multicenter, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in patients with early Alzheimer's disease, including those with mild cognitive impairment (MCI) or mild Alzheimer's disease with confirmed amyloid pathology.[7][8] Participants were randomized to receive either a 50 mg oral dose of this compound or a placebo daily for 24 months.[8] The primary endpoint for both studies was the change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 24 months.[8]
Prior to the Phase III program, a Phase II study (Study 202, NCT02322021) was conducted to assess the safety, tolerability, and dose-finding of this compound in patients with MCI due to Alzheimer's disease or mild to moderate Alzheimer's disease.[5][10] This 18-month study randomized 70 patients to receive daily doses of 5 mg, 15 mg, or 50 mg of this compound, or a placebo.[5][10]
Q3: What were the main efficacy findings from the this compound clinical trials?
However, the Phase III MISSION AD program was terminated prematurely in September 2019.[8] The decision was based on a recommendation from the Data Safety Monitoring Board (DSMB), which concluded that this compound had an unfavorable risk-benefit profile.[3][8] Although specific efficacy data from the terminated Phase III trials were not publicly released in detail, the discontinuation implies that the trials were unlikely to meet their primary efficacy endpoints.
Q4: What were the key safety and tolerability issues observed with this compound?
In the Phase II study, this compound was reported to be generally safe and well-tolerated.[6][10] The most common adverse events in the 50 mg total arm were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis.[6][10] Notably, no serious adverse reactions suggestive of hepatic toxicity were observed in this study.[5][10] However, the discontinuation of the Phase III trials due to an unfavorable risk-benefit ratio suggests that safety concerns emerged with longer-term treatment in a larger patient population.[8] While the specific adverse events leading to the termination were not detailed, the broader class of BACE1 inhibitors has been associated with concerns such as cognitive worsening and other off-target effects.[4]
Q5: Why was the clinical development of this compound discontinued?
The clinical development of this compound was discontinued because a Data Safety Monitoring Board (DSMB) review of the Phase III MISSION AD trials determined an unfavorable risk-benefit ratio.[8] This decision was made despite the promising biomarker data from the Phase II study showing a reduction in brain amyloid. The termination of the this compound program was part of a larger trend of failures for BACE1 inhibitors in late-stage clinical trials.[4][12] Other BACE1 inhibitors, such as verubecestat and atabacestat, were also discontinued due to a lack of efficacy and/or safety concerns, including cognitive worsening and liver toxicity.[13][14]
Troubleshooting Guides for Researchers
Issue: My BACE1 inhibitor shows potent Aβ reduction in vitro and in animal models, but fails to show clinical efficacy.
-
Possible Cause 1: Timing of Intervention. One of the key lessons from the BACE1 inhibitor trials is that targeting amyloid production may be too late in the disease process.[13] By the time patients exhibit clinical symptoms of Alzheimer's, the pathological cascade may have progressed to a point where simply reducing new amyloid production is insufficient to alter the course of the disease.
-
Troubleshooting Step: Consider designing preclinical studies that evaluate the BACE1 inhibitor as a preventive measure in animal models before significant pathology has developed. For clinical trials, enriching for a very early or preclinical Alzheimer's disease population could be crucial.[15]
-
Possible Cause 2: Off-Target Effects and BACE1 Function. BACE1 has multiple physiological substrates beyond APP, and its complete inhibition may lead to adverse effects that counteract any potential benefit from Aβ reduction.[4][13] This could manifest as cognitive worsening or other toxicities.
-
Troubleshooting Step: Profile the selectivity of your BACE1 inhibitor against other proteases, including BACE2. Investigate the impact of your inhibitor on other known BACE1 substrates in cellular and animal models. A partial or more targeted inhibition of BACE1 might be a more viable strategy than complete inhibition.[13]
Issue: My clinical trial for a BACE1 inhibitor is showing unexpected adverse events not seen in preclinical studies.
-
Possible Cause: Species-Specific Differences in BACE1 Biology. Preclinical animal models may not fully recapitulate the complexity of BACE1 function and the consequences of its inhibition in humans.[16] Some off-target effects may only become apparent in long-term human studies.
-
Troubleshooting Step: Conduct thorough preclinical safety and toxicology studies in multiple species. In early-phase human trials, implement comprehensive safety monitoring, including cognitive assessments, to detect any subtle adverse effects. Be prepared for the possibility that human-specific toxicities may emerge.
Data Presentation
Table 1: Summary of this compound Phase II (Study 202) Clinical Trial
| Parameter | Details |
| ClinicalTrials.gov ID | NCT02322021[5][10] |
| Phase | II[5][10] |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group[5][10] |
| Patient Population | 70 patients with MCI due to Alzheimer's disease or mild to moderate Alzheimer's disease with confirmed amyloid pathology[5][10] |
| Treatment Arms | This compound (5 mg, 15 mg, or 50 mg daily) or placebo[5][10] |
| Duration | 18 months[5][10] |
| Primary Objective | Safety and tolerability[5][10] |
| Key Efficacy Endpoints (Exploratory) | Change in brain amyloid levels (Amyloid PET), Change in CDR-SB[10][11] |
| Key Findings | Statistically significant reduction in brain amyloid load in the 50 mg total group arm compared to placebo.[11] Numerically less decline on CDR-SB in the 50 mg total group arm compared to placebo (not statistically significant).[11] |
Table 2: Overview of this compound Phase III (MISSION AD) Clinical Program
| Parameter | Details |
| Trials | MISSION AD1 (NCT02956486) and MISSION AD2 (NCT03036280)[8] |
| Phase | III[8] |
| Study Design | Two identical, multicenter, double-blind, placebo-controlled, parallel-group studies[8] |
| Patient Population | Approximately 2100 patients with early Alzheimer's disease (MCI or mild AD) with confirmed amyloid pathology[8] |
| Treatment Arms | This compound (50 mg daily) or placebo[8] |
| Duration | 24 months[8] |
| Primary Endpoint | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 24 months[8] |
| Secondary Endpoints | Alzheimer's Disease Composite Score (ADCOMS), Amyloid PET[8] |
| Outcome | Terminated prematurely due to an unfavorable risk-benefit ratio as determined by the Data Safety Monitoring Board.[8] |
Experimental Protocols
Methodology for Amyloid PET Imaging (as inferred from trial descriptions)
-
Patient Screening: Patients underwent screening with amyloid positron emission tomography (PET) to confirm the presence of brain amyloid pathology.[5][10]
-
Image Acquisition: After a specified uptake period, the patient's brain was scanned using a PET scanner to detect the distribution and density of the tracer.
Mandatory Visualization
Caption: this compound's mechanism of action in the amyloidogenic pathway.
Caption: Workflow of the Phase III MISSION AD clinical trials for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Clinical Study of this compound Demonstrates Safety and Tolerability in MCI and Mild to Moderate Alzheimer's Disease at 18-Months | Biogen [investors.biogen.com]
- 6. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 7. media-us.eisai.com [media-us.eisai.com]
- 8. neurologylive.com [neurologylive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase II Clinical Study Of this compound Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 11. biospectrumasia.com [biospectrumasia.com]
- 12. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Expert Insights: Another Failure for BACE1 Drugs Raises Questions about Alzheimer’s Disease Treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. media-us.eisai.com [media-us.eisai.com]
- 16. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Compensatory Mechanisms to BACE1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving BACE1 inhibition.
Frequently Asked Questions (FAQs)
Q1: We observe a significant reduction in sAPPβ and Aβ levels after treating our cells with a BACE1 inhibitor, but we also see an unexpected increase in sAPPα. Is this a known phenomenon?
A1: Yes, this is a well-documented compensatory mechanism. BACE1 and α-secretase (predominantly ADAM10) compete for the same substrate, the amyloid precursor protein (APP). When BACE1 is inhibited, more APP becomes available for cleavage by α-secretase, leading to an increase in the production of the neuroprotective sAPPα fragment and the C-terminal fragment α (CTFα or C83). This shift in APP processing is a direct consequence of blocking the amyloidogenic pathway.
Q2: Beyond ADAM10, are other proteases implicated in compensating for the loss of BACE1 activity?
A2: Research suggests that other proteases, such as certain cathepsins, may also play a compensatory role in APP processing when BACE1 is inhibited.[1] The upregulation of specific cathepsins in response to the inhibition of other proteases indicates a finely tuned system of proteolytic balance.[1] Additionally, the rhomboid protease RHBDL4 has been identified as being involved in an alternative APP processing pathway that can reduce Aβ levels.[1]
Q3: We are using a BACE1 inhibitor in our experiments and have observed some unexpected cellular toxicity. Could this be related to off-target effects?
A3: It is possible. Some BACE1 inhibitors have been shown to have off-target effects on other structurally related aspartyl proteases, such as BACE2 and Cathepsin D.[2] Inhibition of Cathepsin D, in particular, has been linked to ocular toxicity in preclinical studies.[2] It is crucial to characterize the selectivity profile of your specific inhibitor to distinguish between on-target and off-target effects.
Q4: Our lab is investigating the effects of a novel BACE1 inhibitor on synaptic function, and we've noticed some detrimental effects. Is there a known mechanistic basis for this?
A4: Yes, BACE1 cleaves several other substrates besides APP that are critical for normal neuronal function.[3] One of the most studied is Neuregulin-1 (NRG1), which is essential for processes like myelination and synaptic plasticity.[3][4][5][6][7] Inhibition of BACE1 can impair the proper processing of NRG1, leading to downstream effects on signaling pathways that regulate synaptic function.[3][4][5][6][7] This is a significant concern and a potential explanation for the cognitive worsening observed in some clinical trials of BACE1 inhibitors.
Q5: We have noticed that after prolonged treatment with our BACE1 inhibitor, the levels of BACE1 protein appear to increase. Is this a typical response?
A5: This paradoxical upregulation of BACE1 protein has been observed with several BACE1 inhibitors. The mechanism is thought to involve the stabilization of the BACE1 protein and an extension of its half-life when the inhibitor is bound to its active site. This finding is of particular concern, as it could lead to a rebound in Aβ production if inhibitor levels fluctuate, and may contribute to off-target cleavage of other substrates.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected Aβ reduction despite confirmed BACE1 inhibition in vitro.
-
Possible Cause: Activation of compensatory Aβ-generating pathways.
-
Troubleshooting Steps:
-
Assess ADAM10 Activity: Measure the activity of ADAM10 in your experimental system. An increase in ADAM10 activity is a common compensatory response.
-
Investigate Other Proteases: Consider the involvement of other proteases like cathepsins. You can use broad-spectrum protease inhibitors to determine if other enzyme classes are contributing to residual Aβ production.
-
Quantify APP Fragments: Perform a detailed Western blot analysis to quantify the levels of all major APP fragments (sAPPα, sAPPβ, CTFα, CTFβ). A significant increase in sAPPα and CTFα would support the upregulation of the α-secretase pathway.
-
Problem 2: Observed cytotoxicity or neuronal stress in cell culture or animal models following BACE1 inhibitor treatment.
-
Possible Cause 1: Impaired processing of other critical BACE1 substrates.
-
Troubleshooting Steps:
-
Monitor Neuregulin-1 (NRG1) Cleavage: Assess the processing of NRG1 by Western blot to see if the generation of its signaling-capable N-terminal fragment is reduced.[5][6][7]
-
Evaluate Other Substrates: Depending on your experimental model, consider investigating the processing of other known BACE1 substrates, such as SEZ6, CHL1, or APLP1/2.
-
-
Possible Cause 2: Off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Determine Inhibitor Specificity: If not already known, characterize the inhibitory profile of your compound against other proteases, particularly BACE2 and Cathepsin D.
-
Compare with Other Inhibitors: Use a structurally different BACE1 inhibitor with a known, clean selectivity profile as a control to determine if the observed toxicity is a class effect or specific to your compound.
-
Quantitative Data Summary
Table 1: Overview of Selected BACE1 Inhibitors in Clinical Trials
| Inhibitor | Company | Phase of Trial at Discontinuation | Reason for Discontinuation | Reported Aβ Reduction in CSF | Cognitive/Clinical Outcome |
| Verubecestat (MK-8931) | Merck | Phase III | Lack of efficacy | Up to 90% | No significant difference from placebo, some measures showed worsening |
| Atabecestat (JNJ-54861911) | Janssen | Phase II/III | Liver safety concerns (elevated liver enzymes) | Dose-dependent reduction | Trial halted before efficacy endpoint was reached |
| Lanabecestat (AZD3293) | AstraZeneca/Eli Lilly | Phase III | Lack of efficacy | Significant reduction | Unlikely to meet primary endpoints |
| LY2886721 | Eli Lilly | Phase II | Liver toxicity | Not reported | Trial halted due to safety signals |
Table 2: Key BACE1 Substrates and Potential Consequences of Inhibited Processing
| Substrate | Physiological Function | Potential Consequence of BACE1 Inhibition |
| Amyloid Precursor Protein (APP) | Neuronal development, synaptic formation and repair | Reduced Aβ production (therapeutic goal), increased sAPPα |
| Neuregulin-1 (NRG1) | Axon myelination, synaptic plasticity, heart development | Hypomyelination, impaired synaptic function, potential cognitive worsening |
| Seizure protein 6 (SEZ6) | Neuronal development and synaptic function | Altered neuronal excitability, potential contribution to seizure phenotype in BACE1 knockout mice |
| Close Homolog of L1 (CHL1) | Axon guidance and neuronal connectivity | Disrupted axonal organization in the hippocampus |
| Voltage-gated sodium channel β-subunits | Regulation of neuronal excitability | Altered neuronal firing patterns |
| Amyloid precursor-like proteins 1 and 2 (APLP1/2) | Synaptogenesis and synaptic maintenance | Potential synaptic deficits |
Experimental Protocols
Protocol 1: Western Blot Analysis of APP Processing Fragments
This protocol provides a general framework for the analysis of APP and its fragments (sAPPα, sAPPβ, CTFα, CTFβ) by Western blotting.
1. Sample Preparation:
- Cell Lysates:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Sonicate briefly to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Conditioned Media (for secreted fragments sAPPα and sAPPβ):
- Collect cell culture media.
- Centrifuge to remove cells and debris.
- Concentrate the media using centrifugal filter units (e.g., Amicon Ultra) to enrich for secreted proteins.
2. SDS-PAGE:
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load 20-40 µg of protein per lane on a Tris-Glycine or Bis-Tris polyacrylamide gel. The gel percentage will depend on the size of the fragments of interest (e.g., 4-12% gradient gels are versatile).
- Run the gel until adequate separation is achieved.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Recommended Primary Antibodies:
- sAPPα: Antibody specific to the C-terminus of sAPPα (e.g., 6E10).
- sAPPβ: Antibody specific to the C-terminus of sAPPβ.
- CTFs (α and β): Antibody targeting the C-terminus of APP (e.g., C-terminal APP antibody).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a digital imager or X-ray film.
- Perform densitometric analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH, β-actin) for cell lysates.
Protocol 2: Fluorogenic Assay for ADAM10 Activity
This protocol describes a method to measure the enzymatic activity of ADAM10 using a fluorogenic peptide substrate.
1. Reagents and Materials:
- Recombinant human ADAM10.
- ADAM10 fluorogenic substrate (e.g., based on a TNFα cleavage sequence).
- Assay buffer (e.g., 25 mM Tris, pH 9.0, 8 µM ZnCl₂, 0.005% Brij-35).
- ADAM10 inhibitor (e.g., GI254023X) for control.
- Black 96-well plates.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of your test compound (e.g., BACE1 inhibitor to check for off-target effects) and the control inhibitor in assay buffer.
- In a 96-well plate, add the following to respective wells:
- Blank: Assay buffer only.
- Positive Control (No Inhibitor): Recombinant ADAM10 in assay buffer.
- Inhibitor Control: Recombinant ADAM10 and a known ADAM10 inhibitor.
- Test Compound: Recombinant ADAM10 and your test compound.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Prepare the fluorogenic substrate solution in the assay buffer.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately place the plate in a fluorescence reader pre-set to 37°C.
- Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate (e.g., Ex/Em = 320/405 nm).
3. Data Analysis:
- For each well, calculate the rate of substrate cleavage (increase in fluorescence over time).
- Subtract the rate of the blank wells from all other wells.
- Express the activity in the presence of test compounds as a percentage of the activity in the positive control (no inhibitor).
- Plot the percent inhibition versus the concentration of the test compound to determine the IC₅₀ value.
Visualizations
Caption: Canonical and Compensatory APP Processing Pathways.
Caption: Troubleshooting Workflow for Inconsistent Aβ Reduction.
Caption: Logical Flow for Investigating BACE1 Inhibitor Toxicity.
References
- 1. Compensational role between cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Cleavage of Neuregulin 1 Type III by BACE1 and ADAM17 Liberates Its EGF-Like Domain and Allows Paracrine Signaling | Journal of Neuroscience [jneurosci.org]
- 5. Cleavage of Neuregulin-1 by BACE1 or ADAM10 Protein Produces Differential Effects on Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cleavage of neuregulin-1 by BACE1 or ADAM10 protein produces differential effects on myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Elenbecestat and Aducanumab for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational treatments for Alzheimer's disease: elenbecestat, a small molecule inhibitor of Beta-secretase 1 (BACE1), and aducanumab, a monoclonal antibody targeting aggregated amyloid-beta (Aβ). This analysis is based on their distinct mechanisms of action, supported by experimental data from preclinical and clinical studies.
At a Glance: this compound vs. Aducanumab
| Feature | This compound | Aducanumab |
| Drug Type | Small molecule, oral BACE1 inhibitor[1][2] | Human monoclonal antibody, intravenous infusion[3] |
| Primary Target | Beta-secretase 1 (BACE1) enzyme[1][2] | Aggregated forms of amyloid-beta (oligomers and fibrils)[3][4] |
| Mechanism of Action | Reduces the production of Aβ peptides[2] | Promotes the clearance of existing Aβ plaques from the brain[5] |
| Clinical Development Status | Phase 3 trials (MISSION AD1/AD2) discontinued[6][7] | Approved by the FDA under the accelerated approval pathway[8] |
Mechanisms of Action
The fundamental difference between this compound and aducanumab lies in their approach to targeting the amyloid cascade, a central hypothesis in the pathology of Alzheimer's disease. This compound aims to prevent the formation of Aβ peptides, while aducanumab focuses on removing the Aβ plaques that have already formed.
This compound: Inhibiting Amyloid-Beta Production
This compound is a potent and orally bioavailable inhibitor of BACE1, a key enzyme in the amyloidogenic pathway.[1][9] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the generation of Aβ peptides. By inhibiting BACE1, this compound effectively reduces the production of all forms of Aβ.[2]
Aducanumab: Clearing Existing Amyloid Plaques
Aducanumab is a human monoclonal antibody that selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils, which are the main components of amyloid plaques in the brain.[3][4] The proposed mechanism involves aducanumab binding to these Aβ aggregates, thereby triggering a microglia-mediated immune response that leads to the clearance of the plaques.[5][10]
Comparative Clinical Trial Data
The clinical development of this compound and aducanumab has yielded contrasting outcomes. While this compound's Phase 3 trials were terminated, aducanumab received accelerated FDA approval based on its effect on a surrogate endpoint.
This compound Clinical Trial Data
Table 1: this compound Phase 2 (Study 202) Results
| Endpoint | Placebo | This compound (50 mg total arm) | Outcome |
| Change in Brain Amyloid Load (Amyloid PET SUVr) | Increase | Statistically significant decrease from placebo | The study demonstrated a statistically significant difference in the reduction of amyloid beta in the brain.[11] |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Increase of 1.6 | Increase of 1.1 | Represented a 31% slowing in the rate of decline, which was not statistically significant.[12] |
Aducanumab Clinical Trial Data
Aducanumab's clinical development program consisted of two pivotal Phase 3 trials, EMERGE and ENGAGE. The trials yielded conflicting results, with EMERGE meeting its primary endpoint while ENGAGE did not.[13] The FDA's accelerated approval was primarily based on the consistent and significant reduction in amyloid plaques observed in both studies.[14]
Table 2: Aducanumab Phase 3 (EMERGE and ENGAGE) Key Efficacy Results (High Dose vs. Placebo)
| Endpoint | EMERGE Trial | ENGAGE Trial |
| Primary Endpoint: Clinical Dementia Rating-Sum of Boxes (CDR-SB) | -0.39 difference vs. placebo (22% slowing of decline), P=0.012[13] | 0.03 difference vs. placebo (2% worsening of decline), P=0.833[13] |
| Secondary Endpoint: Mini-Mental State Examination (MMSE) | 15% improvement compared with placebo, P=0.06[15] | - |
| Secondary Endpoint: Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog 13) | 27% improvement compared with placebo, P=0.0998[15] | - |
| Secondary Endpoint: Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (MCI Version) (ADCS-ADL-MCI) | 40% improvement compared with placebo, P=0.0009[15] | - |
Table 3: Aducanumab Phase 3 Biomarker Results (Amyloid PET)
| Trial | Change in SUVR vs. Placebo (High Dose) | P-value |
| EMERGE | -0.272[3] | <0.0001[3] |
| ENGAGE | -0.238[3] | <0.0001[3] |
Experimental Protocols
The evaluation of these two compounds relied on a set of established experimental protocols to assess their mechanism, efficacy, and safety.
BACE1 Activity Assay (for this compound)
The inhibitory activity of this compound on BACE1 is typically determined using a fluorogenic assay.
-
Principle: A synthetic peptide substrate containing a fluorescent reporter and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the reporter is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Recombinant human BACE1 enzyme is incubated with the fluorogenic substrate in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).[16]
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured kinetically over time using a microplate reader with excitation and emission wavelengths specific to the fluorophore and quencher pair (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of increase in fluorescence is proportional to BACE1 activity. The inhibitory effect of this compound is calculated by comparing the activity in the presence of the compound to the activity in its absence.
-
Amyloid PET Imaging (for both)
Amyloid Positron Emission Tomography (PET) is a neuroimaging technique used to visualize and quantify amyloid plaques in the living brain.
-
Principle: A radioactive tracer that binds specifically to Aβ plaques is injected intravenously. The tracer emits positrons, which are detected by the PET scanner to create a three-dimensional image of amyloid deposition in the brain.
-
Protocol Outline:
-
Patient Selection: Participants with suspected Alzheimer's disease undergo initial screening, including cognitive assessments.[17]
-
Tracer Injection: An FDA-approved amyloid PET tracer (e.g., Florbetapir F 18, Flutemetamol F 18, or Florbetaben F 18) is administered intravenously.
-
Uptake Period: A specific waiting period allows the tracer to distribute and bind to amyloid plaques in the brain.
-
PET Scan: The patient is positioned in the PET scanner, and images of the brain are acquired for a specified duration.
-
Image Analysis: The PET images are reconstructed and analyzed. Quantification is often performed by calculating the Standardized Uptake Value Ratio (SUVR), which compares the tracer uptake in a region of interest to a reference region with little to no amyloid deposition (e.g., the cerebellum). An increase in SUVR indicates a higher amyloid plaque burden.[18]
-
Cerebrospinal Fluid (CSF) Biomarker Analysis (for both)
Analysis of cerebrospinal fluid (CSF) provides a direct measure of the biochemical changes associated with Alzheimer's disease.
-
Principle: The concentrations of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau) in the CSF are measured using immunoassays. In Alzheimer's disease, CSF Aβ42 levels are typically decreased (due to its aggregation in the brain), while t-tau and p-tau levels are increased (reflecting neuronal injury and tangle pathology).
-
Protocol Outline:
-
CSF Collection: CSF is collected from the patient via a lumbar puncture.
-
Sample Handling: Standardized pre-analytical protocols are crucial to minimize variability. This includes the use of specific collection tubes (e.g., low-bind polypropylene) and standardized procedures for centrifugation, aliquoting, and storage.[19]
-
Immunoassay: The concentrations of Aβ42, t-tau, and p-tau are measured using validated immunoassays, such as ELISA or automated electrochemiluminescence-based platforms.[19]
-
Data Analysis: The absolute concentrations and ratios of these biomarkers (e.g., t-tau/Aβ42) are calculated and compared to established cut-off values to determine a profile consistent with Alzheimer's disease pathology.[19]
-
Conclusion
This compound and aducanumab represent two distinct therapeutic strategies targeting the amyloid cascade in Alzheimer's disease. This compound, by inhibiting BACE1, aimed to reduce the production of Aβ peptides, but its clinical development was halted due to safety and efficacy concerns. In contrast, aducanumab, which promotes the clearance of existing amyloid plaques, has received accelerated FDA approval, albeit with controversy surrounding its clinical benefit despite clear evidence of plaque removal. The divergent paths of these two drugs underscore the complexities of developing effective treatments for Alzheimer's disease and highlight the ongoing debate about the optimal therapeutic targets within the amyloid pathway. The data presented here provides a foundation for researchers and drug developers to compare these mechanisms and their clinical outcomes, informing the future direction of Alzheimer's drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 3. Aducanumab - Wikipedia [en.wikipedia.org]
- 4. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. eisai.com [eisai.com]
- 8. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase II Clinical Study of this compound Demonstrates Safety and Tolerability in MCI and Mild to Moderate Alzheimer's Disease at 18-Months | Biogen [investors.biogen.com]
- 12. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of this compound in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 13. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the clinical evidence supporting, and controversy surrounding, the use of aducanumab (Aduhelm TM) for Alzheimer disease? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 15. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 16. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alzheimer’s Disease Markers, CSF | Test Fact Sheet [arupconsult.com]
Elenbecestat's Efficacy in Reducing CSF Aβ: A Comparative Analysis
A new generation of Alzheimer's disease therapeutics has focused on the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides. Elenbecestat, a potent BACE1 inhibitor, has demonstrated significant reductions in cerebrospinal fluid (CSF) Aβ levels in clinical trials. This guide provides a comparative overview of this compound's effect on CSF Aβ reduction against other notable BACE1 inhibitors, supported by available clinical trial data and detailed experimental methodologies.
Comparative Analysis of CSF Aβ Reduction
The efficacy of this compound in reducing CSF Aβ peptides has been evaluated in multiple clinical studies. The following table summarizes the dose-dependent reduction of CSF Aβ observed with this compound and compares it with other BACE1 inhibitors that have undergone clinical investigation.
| Drug | Dose | CSF Aβ Reduction (species) | Clinical Trial Identifier |
| This compound | 50 mg/day | ~69% (Aβ1-x) | E2609-G000-201[1] |
| 100 mg/day | ~74% (Aβ1-x) | E2609-A001-002[1] | |
| 400 mg/day | ~85% (Aβ1-x) | E2609-A001-002[1] | |
| Verubecestat | 12 mg/day | ~57% (Aβ40) | NCT01739348[2][3] |
| 40 mg/day | ~79% (Aβ40) | NCT01739348[2][3] | |
| 60 mg/day | ~84% (Aβ40) | NCT01739348[2][3] | |
| Atabecestat | 10 mg/day | 67-68% (Aβ1-40) | NCT01978548, NCT02360657[4][5] |
| 50 mg/day | 87-90% (Aβ1-40) | NCT01978548, NCT02360657[4][5] | |
| Lanabecestat | 15 mg/day | ~63% (Aβ42) | NCT02005211 |
| 50 mg/day | ~79% (Aβ42) | NCT02005211 |
Experimental Protocols
The accurate measurement of Aβ levels in CSF is critical for evaluating the pharmacodynamic effects of BACE1 inhibitors. The following outlines the typical methodologies employed in clinical trials for this compound and its comparators.
Cerebrospinal Fluid (CSF) Collection and Handling
Standardized procedures are crucial to minimize pre-analytical variability in CSF Aβ measurements. A typical protocol involves:
-
Collection: CSF is collected via lumbar puncture, often in the morning after an overnight fast. The first 1-2 mL are typically discarded to avoid contamination.[6]
-
Tube Selection: Low-binding polypropylene tubes are used for collection and storage to prevent Aβ peptide adsorption to the tube walls.[7][8][9]
-
Processing: CSF samples are centrifuged at approximately 2000 x g for 10 minutes at room temperature to pellet any cellular debris.[7][10]
-
Storage: The supernatant is aliquoted into low-binding polypropylene tubes and stored at -80°C until analysis. Repeated freeze-thaw cycles are avoided.[7][10]
Quantification of CSF Aβ Peptides
The concentration of Aβ isoforms (primarily Aβ1-40 and Aβ1-42) in CSF is determined using highly sensitive immunoassays or mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying Aβ peptides. Commercially available ELISA kits, such as the INNOTEST β-amyloid(1-42) kit, are frequently used.[11] These assays typically involve a pair of monoclonal antibodies that specifically capture and detect the target Aβ isoform.
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and the ability to measure multiple Aβ species simultaneously. This method often involves an initial immunoprecipitation step to enrich Aβ peptides from the CSF, followed by LC-MS/MS analysis.
Visualizing the Mechanism of Action
To understand how this compound and other BACE1 inhibitors exert their effect, it is essential to visualize the amyloid precursor protein (APP) processing pathway.
Figure 1: Amyloidogenic Processing of APP. This diagram illustrates the sequential cleavage of Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the formation of Aβ peptides. This compound inhibits BACE1, thereby reducing Aβ production.
Experimental Workflow for CSF Aβ Analysis
The process from patient sample collection to data analysis follows a stringent workflow to ensure the reliability of results.
Figure 2: CSF Aβ Analysis Workflow. This flowchart outlines the key steps involved in the collection, processing, and analysis of cerebrospinal fluid (CSF) samples for the quantification of amyloid-β (Aβ) peptides in clinical trials of BACE1 inhibitors.
References
- 1. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 2. behavioralhealth2000.com [behavioralhealth2000.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Standard Operating Procedures for the Analysis of Cerebrospinal Fluid Aβ42 and the Ratios of Aβ Isoforms Using Low Protein Binding Tubes | Lund University [lunduniversity.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. translationalresearchcentre.com [translationalresearchcentre.com]
- 11. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Elenbecestat's Cognitive Impact: A Comparative Cross-Validation in Alzheimer's Disease Research
A detailed guide for researchers and drug development professionals comparing the BACE1 inhibitor Elenbecestat with other Alzheimer's disease therapeutics, supported by experimental data and protocols.
The landscape of Alzheimer's disease (AD) therapeutics has been marked by both promising advances and significant setbacks. Among the therapeutic strategies explored, the inhibition of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides, has been a major focus. This compound (E2609), an oral BACE1 inhibitor, emerged as a candidate in this class. However, its development, like that of many other BACE1 inhibitors, was ultimately discontinued. This guide provides a comprehensive cross-validation of this compound's impact on cognitive decline by comparing its clinical trial data with those of other BACE1 inhibitors and recently approved amyloid-targeting monoclonal antibodies.
Mechanism of Action: Targeting Amyloid Precursor Protein Processing
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. It cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase releases Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation in the brain. By inhibiting BACE1, this compound was designed to reduce the production of Aβ peptides, thereby slowing the progression of AD.
The BACE Inhibitor Landscape for Alzheimer's Disease: A Comparative Analysis of Elenbecestat and Other Key Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of clinical trial data for the BACE inhibitor elenbecestat and other notable alternatives for the treatment of Alzheimer's disease. This document summarizes key efficacy and safety findings, details experimental protocols, and visualizes relevant biological pathways and trial designs.
The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors marked a significant effort in the pursuit of a disease-modifying therapy for Alzheimer's disease. By targeting the initial step in the production of amyloid-β (Aβ) peptides, these agents aimed to reduce the formation of amyloid plaques, a hallmark pathology of the disease. However, late-stage clinical trials for several BACE inhibitors, including this compound, were discontinued due to unfavorable risk-benefit profiles or lack of efficacy. This guide offers a detailed comparison of the clinical trial data for this compound and other key BACE inhibitors to inform future research and development in this area.
Comparative Efficacy of BACE Inhibitors
The primary goal of BACE inhibitor clinical trials was to demonstrate a slowing of cognitive and functional decline in patients with early or mild Alzheimer's disease. The following table summarizes the key efficacy outcomes from the pivotal trials of this compound and its main competitors. Notably, specific quantitative efficacy data from the terminated Phase 3 trials of this compound (MISSION AD1 and MISSION AD2) have not been fully published; therefore, data from the Phase 2 study are presented alongside the reasons for the Phase 3 discontinuation.
| Drug | Clinical Trial(s) | Primary Efficacy Endpoint(s) | Key Efficacy Findings |
| This compound | MISSION AD1 & AD2 (Phase 3) | Clinical Dementia Rating-Sum of Boxes (CDR-SB) | Trials were discontinued due to an unfavorable risk-benefit ratio as determined by a Data Safety Monitoring Board.[1] Specific efficacy data from the final analysis were to be shared at future medical meetings but have not been made widely available. |
| Study 202 (Phase 2) | Safety and Tolerability | In an exploratory analysis, the 50 mg dose group showed a 31% slowing in the rate of decline on the CDR-SB compared to placebo in a small number of patients. | |
| Verubecestat | EPOCH (Phase 2/3) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog); Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) | No significant difference was observed between verubecestat (12 mg and 40 mg) and placebo on either primary endpoint.[2] There was "virtually no chance of finding a positive clinical effect."[3][4] |
| APECS (Phase 3) | CDR-SB | The trial was discontinued for futility as it was determined to be unlikely that a positive benefit/risk could be established.[5] | |
| Lanabecestat | AMARANTH & DAYBREAK-ALZ (Phase 2/3) | ADAS-Cog13 | Both the 20 mg and 50 mg doses failed to slow cognitive or functional decline compared with placebo.[6][7] The trials were stopped for futility.[8] |
| Atabecestat | EARLY (Phase 2b/3) | Preclinical Alzheimer Cognitive Composite (PACC) | The trial was terminated due to liver safety concerns.[9] The 25 mg dose was associated with a statistically significant worsening of cognitive performance on the PACC at months 6 and 12 compared to placebo.[9] |
Comparative Safety and Tolerability
The safety profiles of BACE inhibitors have been a critical factor in their clinical development, with several trials being halted due to adverse events. The following table outlines the key safety findings for this compound and its comparators.
| Drug | Clinical Trial(s) | Key Safety and Tolerability Findings |
| This compound | MISSION AD1 & AD2 (Phase 3) | Discontinued due to an unfavorable risk-benefit ratio.[1] Specific adverse event data from the final analysis are not publicly available. |
| Study 202 (Phase 2) | Generally safe and well-tolerated. The most common adverse events were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis. No serious hepatic toxicity was observed. | |
| Verubecestat | EPOCH (Phase 2/3) | Increased incidence of rash, falls and injuries, sleep disturbance, suicidal ideation, weight loss, and hair-color change compared to placebo.[2][10] |
| Lanabecestat | AMARANTH & DAYBREAK-ALZ (Phase 2/3) | Associated with a higher percentage of psychiatric adverse events, weight loss, and hair color changes compared to placebo.[6] |
| Atabecestat | EARLY (Phase 2b/3) | Dose-related elevations in liver enzymes led to trial discontinuation.[11] Also associated with dose-related cognitive worsening and neuropsychiatric adverse events, which appeared to be reversible after stopping treatment.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key BACE inhibitor trials.
This compound (MISSION AD1 & MISSION AD2)
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 24 months.
-
Status: Discontinued.
Verubecestat (EPOCH)
-
Study Design: A randomized, placebo-controlled, parallel-group, double-blind Phase 2/3 trial.[4]
-
Participants: Patients with mild-to-moderate Alzheimer's disease.
-
Intervention: Oral doses of verubecestat (12 mg and 40 mg) or placebo administered once daily for 78 weeks.[4]
-
Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog) score and the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) score at 78 weeks.[4]
-
Status: Discontinued.
Lanabecestat (AMARANTH)
-
Study Design: A 24-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2/3 study.
-
Participants: Patients with early Alzheimer's disease.
-
Intervention: Lanabecestat 20 mg or 50 mg, or placebo orally once daily for 104 weeks.[7]
-
Primary Endpoint: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[7]
-
Status: Discontinued.
Atabecestat (EARLY)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2b/3 study.[9]
-
Participants: Amyloid-positive, cognitively normal participants at risk for developing Alzheimer's dementia.
-
Intervention: Atabecestat 5 mg or 25 mg, or placebo.[9]
-
Primary Endpoint: Change from baseline in the Preclinical Alzheimer Cognitive Composite (PACC) score.[9]
-
Status: Discontinued.
Visualizing the Mechanism and Clinical Trial Process
To further aid in the understanding of the scientific rationale and the clinical evaluation process for BACE inhibitors, the following diagrams are provided.
References
- 1. Eisai and Biogen stop two Phase III clinical studies of this compound in early Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 2. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 8. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 9. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
Head-to-head comparison of BACE1 inhibitors in preclinical models
A Comprehensive Guide for Researchers and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a primary therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been the focus of extensive drug discovery efforts. This guide provides a head-to-head comparison of the preclinical performance of several key BACE1 inhibitors, summarizing available data on their efficacy in reducing Aβ levels, selectivity profiles, and the experimental methodologies used in these assessments.
Efficacy in Aβ Reduction: A Comparative Summary
The primary measure of efficacy for BACE1 inhibitors in preclinical models is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma. The following tables summarize the reported Aβ reduction for several prominent BACE1 inhibitors across different animal models.
Table 1: Verubecestat (MK-8931) - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction | Reference |
| Rat | Brain Cortex | 10, 30, 100 mg/kg (chronic) | Maintained significant reduction | [1] |
| Rat | CSF | 10, 30, 100 mg/kg (chronic) | >80% reduction of Aβ40 | [1] |
| Cynomolgus Monkey | Brain Cortex | 10, 30, 100 mg/kg (9 months) | >80% reduction of Aβ40 and sAPPβ | [1] |
| Cynomolgus Monkey | CSF | 3, 10 mg/kg (single dose) | Significant reduction of Aβ40 and sAPPβ | [1] |
| Cynomolgus Monkey | CSF | 10, 30, 100 mg/kg (9 months) | >80% reduction of Aβ40, Aβ42, and sAPPβ | [1] |
Table 2: Atabecestat (JNJ-54861911) - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction | Reference |
| APPPS1 Mice | Brain | 100, 300 mg/kg (daily for 3 days) | Dose-dependent reduction of human Aβ levels | [2] |
| Preclinical Models | Not Specified | Not Specified | Robust and dose-dependent Aβ reduction | [3][4] |
Table 3: Lanabecestat (AZD3293/LY3314814) - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction | Reference |
| Mouse, Guinea Pig, Dog | Brain, CSF, Plasma | Time- and dose-dependent | Significant reduction of soluble Aβ species and sAPPβ | [5][6] |
Table 4: Umibecestat (CNP520) - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction | Reference |
| Rat | Brain | 15.4 mg/kg (single dose) | 89.3% reduction in Aβ40 (at highest dose) | [7] |
| Rat | Brain & CSF | 15.4 mg/kg (single dose) | ~50% reduction in Aβ40 at 24h | [7] |
| APP-transgenic Mice | Brain | 4, 40 mg/kg/day (6 months) | Reduced Aβ deposition | [7] |
| Dog | CSF | Not Specified | Reduced Aβ levels | [7] |
Table 5: LY3202626 - Preclinical Aβ Reduction
| Animal Model | Tissue/Fluid | Dose | Aβ Reduction | Reference |
| PDAPP Mice | Hippocampus | 3.0 mg/kg (single dose) | Significant suppression of Aβ1-x from 3 to 12h | [8] |
| Beagle Dogs | CSF | 1.5 mg/kg (single dose) | ~80% reduction in Aβ1-x at 9h | [8] |
Inhibitor Potency and Selectivity
The potency of BACE1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) against the BACE1 enzyme. Selectivity is a critical parameter, particularly concerning the closely related homolog BACE2 and other aspartic proteases like Cathepsin D, to minimize off-target effects.
Table 6: BACE1 Inhibitor Potency and Selectivity
| Inhibitor | BACE1 (h/m) Ki/IC50 | BACE2 (h) Ki/IC50 | Cathepsin D (h) Ki/IC50 | Selectivity (BACE2/BACE1) | Reference |
| Verubecestat (MK-8931) | Ki = 2.2 nM (h), 3.4 nM (m) | Ki = 0.34 nM | >100,000 nM | 0.15 (more potent on BACE2) | [9] |
| Umibecestat (CNP520) | Ki = 11 nM (h), 10 nM (m) | Ki = 30 nM | 205,000 nM | 2.7 | [9] |
| Elenbecestat (E2609) | IC50 = 3.9 nM | IC50 = 46 nM | Not Specified | 11.8 | [10] |
| LY3202626 | IC50 = 0.615 nM | Not Specified | Not Specified | Not Specified | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in preclinical BACE1 inhibitor assessment, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of BACE1 inhibitors.
In Vivo Aβ Reduction Studies in Rodents
-
Animal Models: Commonly used models include transgenic mice overexpressing human APP with mutations associated with familial Alzheimer's disease (e.g., APP/PS1, 5XFAD, Tg2576) or wild-type rats.[2]
-
Drug Administration: BACE1 inhibitors are typically administered orally via gavage or formulated in the diet for chronic studies.[11][12] A vehicle control group is always included. Dosing can range from single acute doses to chronic daily administration for several weeks or months.[1][2]
-
Sample Collection: At specified time points after the final dose, animals are euthanized, and brain tissue (cortex and hippocampus), blood (for plasma), and sometimes CSF are collected.[8]
-
Aβ Extraction from Brain Tissue:
-
Brain tissue is homogenized in a cold buffer, often containing protease inhibitors.[13]
-
A sequential extraction method is frequently employed to separate soluble and insoluble Aβ fractions. This may involve initial homogenization in a buffer like Tris-buffered saline (TBS) to extract soluble Aβ, followed by centrifugation.[13]
-
The resulting pellet is then treated with a denaturing agent, such as formic acid or guanidine hydrochloride, to solubilize the insoluble, plaque-associated Aβ.[13]
-
-
Aβ Quantification:
-
The concentrations of Aβ40 and Aβ42 in the brain homogenates, plasma, and CSF are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.[14] These assays utilize pairs of antibodies that specifically capture and detect the different Aβ species.
-
Results are typically expressed as pg/mg of total protein for brain tissue or pg/mL for plasma and CSF. The percentage reduction in Aβ levels in the treated group is then calculated relative to the vehicle-treated control group.
-
In Vivo Aβ Reduction Studies in Non-Human Primates
-
Animal Models: Cynomolgus or rhesus monkeys are often used due to their closer physiological and genetic similarity to humans.
-
Drug Administration and Dosing: Similar to rodent studies, oral administration is common. The longer half-life of compounds in primates may allow for less frequent dosing.
-
CSF Collection: CSF is a key biomarker in non-human primate studies and is typically collected from the cisterna magna under anesthesia at multiple time points after drug administration to assess the time course of Aβ reduction.[1][15]
-
Aβ Quantification: Aβ levels in the CSF are measured using ELISAs or other immunoassays as described for rodent studies.[16]
Off-Target Effects and Clinical Outcomes
It is important to note that despite promising preclinical data showing robust Aβ reduction, many BACE1 inhibitors have failed in clinical trials due to a lack of efficacy in improving cognitive function or due to mechanism-based or off-target side effects.[3][17] Some of these adverse events are thought to be related to the inhibition of BACE1 substrates other than APP or the inhibition of BACE2. For instance, some BACE inhibitors have been associated with cognitive worsening and neuropsychiatric symptoms.
Conclusion
This guide provides a comparative overview of the preclinical data for several BACE1 inhibitors. While these compounds have demonstrated significant efficacy in reducing Aβ levels in various animal models, the translation of these findings to clinical success has been challenging. Researchers and drug developers should consider the detailed preclinical profiles, including efficacy, selectivity, and potential for off-target effects, when designing and interpreting studies in this field. The provided experimental methodologies offer a foundation for conducting rigorous and comparable preclinical evaluations of novel BACE1 inhibitors.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oral administration of a potent and selective non-peptidic BACE-1 inhibitor decreases beta-cleavage of amyloid precursor protein and amyloid-beta production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cerebral Aβ deposition in an Aβ-precursor protein-transgenic rhesus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novartis.com [novartis.com]
Elenbecestat: A Case Study for a Negative Control in Alzheimer's Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) research is marked by numerous therapeutic candidates that, despite promising preclinical data, have not demonstrated clinical efficacy. Among these, the class of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors stands out. These molecules were designed to inhibit the first enzymatic step in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of AD. Elenbecestat (E2609), a potent, orally bioavailable BACE1 inhibitor, represents a compelling case study within this class. While its clinical development was halted, its well-characterized mechanism of action and clinical trial data position it as a valuable negative control for future AD research, particularly for studies investigating the amyloid cascade hypothesis.
This guide provides a comparative overview of this compound and other notable BACE1 inhibitors, presenting key experimental data from their clinical trial programs. It also details the experimental protocols for crucial assays and offers visualizations to elucidate the underlying biological pathways and experimental workflows.
Comparative Performance of BACE1 Inhibitors
The following table summarizes the key quantitative data from the clinical trial programs of this compound and other prominent BACE1 inhibitors. All these compounds demonstrated target engagement by reducing Aβ levels; however, they failed to show a significant clinical benefit and, in some cases, were associated with adverse cognitive and other side effects. This profile of target engagement without clinical efficacy is what makes them suitable as negative controls in studies aiming to validate new therapeutic targets within the amyloid pathway.
| Compound | Clinical Trial Program | Key Efficacy/Biomarker Data | Key Safety/Adverse Event Data | Reason for Discontinuation |
| This compound | MISSION AD1 & AD2 (Phase 3) | - Phase 2 (Study 202): Statistically significant decrease in brain amyloid load (reduction in SUVr of 0.227) at 18 months (p=0.024)[1]. Mean treatment difference of -0.5 on CDR-SB vs. placebo[1]. - Phase 3: Similar to placebo on primary endpoint (CDR-SB)[2]. Transient cognitive worsening on ADAS-Cog11 and ADAS-Cog14 Word List at 6 months, which resolved by 12 months[2]. | - Phase 2: Most common adverse events were contact dermatitis, upper respiratory infection, headache, diarrhea, and fall[3]. | Unfavorable risk-benefit ratio determined by the Data Safety Monitoring Board[4][5]. |
| Verubecestat | EPOCH (Phase 3) & APECS (Phase 3) | - EPOCH (Mild-to-moderate AD): No significant difference from placebo on ADAS-Cog and ADCS-ADL scores[6]. - APECS (Prodromal AD): Worsening in some cognitive and functional measures compared to placebo[7]. | Increased incidence of rash, falls, sleep disturbance, suicidal ideation, and weight loss compared to placebo[6]. | Lack of efficacy and worsening of some clinical measures[7]. |
| Lanabecestat | AMARANTH & DAYBREAK-ALZ (Phase 2/3) | Failed to slow cognitive or functional decline compared with placebo on the ADAS-Cog13[1]. Estimated 55% and 75% reduction in CSF Aβ1-42 for 20 mg and 50 mg doses, respectively[1]. | Higher incidence of psychiatric adverse events, weight loss, and hair color changes compared to placebo[1]. | Futility, as it was deemed unlikely to meet primary endpoints[1]. |
| Atabecestat | EARLY (Phase 2b/3) | Dose-related cognitive worsening on the Preclinical Alzheimer Cognitive Composite (PACC) and Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)[3]. | Elevation of liver enzymes and neuropsychiatric adverse events (anxiety, depression)[3]. | Safety concerns, specifically liver toxicity[3]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of results. Below are the protocols for the primary cognitive assessments and biomarker analyses used in the BACE1 inhibitor trials.
Cognitive Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized tool used to evaluate the severity of cognitive impairment in AD. The 11-item or 13-item versions are commonly used, assessing memory, language, and praxis. The total score ranges from 0 to 70 (for ADAS-Cog 11) or 0 to 85 (for ADAS-Cog 13), with higher scores indicating greater impairment[8][9]. The test is administered by a trained psychometrician and involves a series of tasks for the patient to complete.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This is a global scale used to stage the severity of dementia. It assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The score for each domain is summed to produce the CDR-SB score, which ranges from 0 to 18, with higher scores indicating more severe impairment[8][9]. The assessment is based on a semi-structured interview with the patient and a reliable informant.
-
Preclinical Alzheimer Cognitive Composite (PACC): This is a composite score designed to detect the earliest cognitive changes in preclinical AD. It typically combines tests of episodic memory, executive function, and global cognition.
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): This is a brief neurocognitive battery that assesses five domains: immediate memory, visuospatial/constructional, language, attention, and delayed memory.
Biomarker Analysis
-
Amyloid Positron Emission Tomography (PET): This imaging technique is used to quantify the amyloid plaque burden in the brain. It involves the intravenous injection of a radioactive tracer that binds to amyloid plaques, followed by a PET scan. The standardized uptake value ratio (SUVr) is calculated by normalizing the tracer uptake in a region of interest to a reference region devoid of amyloid plaques, providing a quantitative measure of amyloid load.
-
Cerebrospinal Fluid (CSF) Aβ42 Measurement: This is an invasive procedure that involves a lumbar puncture to collect CSF. The concentration of Aβ42 is then measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays. A reduction in CSF Aβ42 is thought to reflect increased deposition of Aβ42 into amyloid plaques in the brain.
Visualizing the Mechanism and Experimental Design
To better understand the role of BACE1 and the rationale for using this compound as a negative control, the following diagrams are provided.
References
- 1. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of this compound in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]
- 2. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 3. Phase II Clinical Study of this compound Demonstrates Safety and Tolerability in MCI and Mild to Moderate Alzheimer's Disease at 18-Months | Biogen [investors.biogen.com]
- 4. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR this compound IN EARLY ALZHEIMERâS DISEASE | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 9. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Elenbecestat's Effects on Amyloid Plaques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Elenbecestat, a BACE1 inhibitor, on amyloid plaques, a key pathological hallmark of Alzheimer's disease. While this compound showed initial promise in reducing amyloid-beta (Aβ) levels, its clinical development was ultimately halted. This guide offers an objective comparison with other amyloid-targeting therapies, supported by available experimental data, to inform future research and drug development in this area.
Introduction to this compound and BACE1 Inhibition
This compound's Effects on Amyloid Plaques: Preclinical and Clinical Evidence
This compound demonstrated an ability to reduce Aβ levels in both preclinical and early-phase clinical studies. However, the translation of this biochemical effect into clinical benefit proved challenging.
Preclinical Studies
In animal models, this compound showed significant reductions in Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[7] A study in mice reported that treatment with this compound resulted in a reduction of brain Aβ levels to 46% compared to vehicle-treated controls.[8]
Clinical Studies
Phase I and II clinical trials provided evidence of target engagement and a dose-dependent reduction in Aβ biomarkers in humans.
-
Phase I: Studies in healthy volunteers showed that this compound led to a dose-dependent reduction in plasma and CSF Aβ levels.[7] A 50mg dose resulted in a 62% decrease in CSF Aβ(1-x), which increased to 74% at 100mg and 85% at 400mg.[9]
-
Phase II: A study (Study 202) in patients with mild cognitive impairment (MCI) and mild to moderate Alzheimer's disease demonstrated that the 50 mg dose of this compound resulted in a statistically significant reduction in brain amyloid levels as measured by amyloid Positron Emission Tomography (PET) compared to placebo after 18 months.[2][5] An 18-month, double-blind, placebo-controlled phase IIb study involving 70 patients with MCI or mild AD who were Aβ-PET positive also showed dose-dependent decreases in CSF Aβ levels, with the 50 mg per day dose demonstrating a lowering effect on brain Aβ load.[7]
Despite these promising biomarker results, the Phase III clinical program for this compound (MISSION AD1 and MISSION AD2) was discontinued.[10] A Data Safety Monitoring Board recommended halting the trials due to an unfavorable risk-benefit profile.[10] This outcome is consistent with the broader trend of BACE1 inhibitors failing in late-stage clinical trials, often due to a lack of clinical efficacy or the emergence of adverse effects, including cognitive worsening.[8][11]
Comparative Analysis with Alternative Amyloid-Targeting Therapies
The landscape of Alzheimer's disease therapeutics has shifted towards immunotherapies that actively clear existing amyloid plaques. These agents have demonstrated not only a reduction in amyloid burden but also a modest slowing of cognitive decline in early-stage patients.
| Treatment Class | Drug (Brand Name) | Mechanism of Action | Effect on Amyloid Plaques | Clinical Outcome | FDA Status |
| BACE1 Inhibitor | This compound | Inhibits BACE1 enzyme, reducing Aβ production.[5][6] | Reduced brain and CSF Aβ levels in Phase II trials.[2][7] | Phase III trials discontinued due to unfavorable risk-benefit.[10] | Discontinued |
| Monoclonal Antibody | Lecanemab (Leqembi) | Targets and removes soluble Aβ protofibrils.[11] | Significant reduction in amyloid plaques.[12] | Slowed cognitive decline in early AD.[11] | Approved[13][14] |
| Monoclonal Antibody | Donanemab (Kisunla) | Targets and removes deposited amyloid plaques.[11][13] | Rapid and substantial clearance of amyloid plaques.[12] | Slowed cognitive and functional decline in early AD.[11] | Approved[14][15] |
Experimental Protocols
The assessment of anti-amyloid therapies in clinical trials relies on standardized methodologies to ensure the reproducibility and comparability of data.
Measurement of Amyloid Plaques via PET Imaging
A primary endpoint in many Alzheimer's clinical trials is the change in brain amyloid plaque burden, which is quantified using Positron Emission Tomography (PET) imaging.[16]
Protocol:
-
Radiotracer Administration: A specific radiotracer that binds to fibrillar amyloid plaques is administered intravenously. Commonly used tracers include ¹¹C-Pittsburgh compound B (PiB), ¹⁸F-florbetapir, ¹⁸F-flutemetamol, and ¹⁸F-florbetaben.[16]
-
Image Acquisition: Following a specific uptake period, PET scans of the brain are acquired.[16] Dynamic scanning may be used to monitor the time course of tracer distribution, while static scanning is performed over a defined time interval post-injection.[16]
-
Image Analysis: The PET images are co-registered with a structural MRI for anatomical reference. The amount of tracer uptake in various brain regions is quantified.
-
Quantification: The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer uptake in a region of interest to a reference region that is typically devoid of amyloid plaques, such as the cerebellum.[16] To standardize results across different tracers and imaging platforms, SUVR values are often converted to the Centiloid (CL) scale, where 0 represents the average value in young, healthy controls, and 100 represents the average value in typical Alzheimer's patients.[9]
Measurement of Aβ in Cerebrospinal Fluid (CSF)
CSF biomarkers provide a more direct measure of the biochemical effects of drugs targeting Aβ production.
Protocol:
-
Sample Collection: CSF is collected via lumbar puncture.
-
Sample Handling: Standardized protocols for sample handling are crucial to avoid pre-analytical variability that can affect Aβ measurements.[17] This includes specifying the type of collection tube, centrifugation settings, and storage conditions.[17]
-
Analysis: Aβ40 and Aβ42 levels are typically measured using immunoassays such as ELISA or automated platforms like Simoa, Lumipulse, or MesoScale Discovery.[17] A decrease in the CSF Aβ42/Aβ40 ratio is a well-established biomarker for amyloid plaque deposition in the brain.
Visualizing the Mechanisms and Workflows
Conclusion
The development of this compound provided valuable insights into the complexities of targeting the amyloid cascade. While the drug demonstrated a reproducible biochemical effect in reducing Aβ levels, this did not translate into a favorable clinical outcome in late-stage trials. The reasons for this disconnect are likely multifactorial and highlight the challenges of intervening in a complex neurodegenerative disease. The subsequent success of amyloid-clearing monoclonal antibodies, which have shown modest but statistically significant clinical benefits, suggests that the timing and mechanism of amyloid intervention are critical. Future research should continue to explore novel approaches to amyloid modulation, informed by the lessons learned from both the successes and failures within this therapeutic landscape.
References
- 1. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 2. eisai.com [eisai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phase II Clinical Study Of this compound Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months - BioSpace [biospace.com]
- 6. Eisai Presents Nonclinical Research Results of this compound at AAIC 2019 - BioSpace [biospace.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
- 12. Understanding the impact of amyloid beta targeted therapies on biomarkers and clinical endpoints in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alz.org [alz.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Anti-Amyloid Alzheimer's Treatments: Benefits, Side Effects, Cost [healthline.com]
- 16. Amyloid imaging in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence‐based standardized sample handling protocol for accurate blood‐based Alzheimer's disease biomarker measurement: Results and consensus of the Global Biomarker Standardization Consortium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging of Elenbecestat Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo imaging data available for Elenbecestat, a BACE1 inhibitor, and places it in the context of alternative BACE1 inhibitors. While direct comparative in vivo imaging of this compound's BACE1 target engagement using specific PET tracers is not publicly available, this document synthesizes data on its downstream effects on amyloid-β (Aβ) pathology, as measured by amyloid PET, and compares these with cerebrospinal fluid (CSF) biomarker changes associated with other BACE1 inhibitors.
Direct vs. Downstream Measures of Target Engagement
The engagement of a drug with its target in the central nervous system can be assessed through direct and indirect (downstream) methods. Positron Emission Tomography (PET) with a specific radioligand for the target enzyme, such as BACE1, allows for direct visualization and quantification of target occupancy. Downstream measures, such as changes in the concentration of Aβ in the CSF and brain, provide evidence of the biological consequence of target engagement.
This compound: Assessing Target Engagement Through Downstream Amyloid PET Imaging
Clinical trials of this compound have utilized amyloid PET imaging to assess the impact of BACE1 inhibition on the accumulation of Aβ plaques in the brain. This provides a quantitative measure of the therapeutic effect downstream of BACE1 engagement.
Quantitative Data: this compound's Effect on Brain Amyloid Load
The following table summarizes the change in brain amyloid levels, as measured by Standardized Uptake Value Ratio (SUVr) in amyloid PET scans from a Phase II clinical study of this compound.[1][2]
| Treatment Group | N (Amyloid PET) | PET Tracer | Change in SUVr from Baseline at 18 Months | p-value vs. Placebo |
| This compound (50 mg total arm) | 28 | Florbetaben | -0.104 | 0.011 |
| This compound (50 mg total arm) | 7 | Florbetapir | -0.227 | 0.024 |
| Placebo | - | Florbetaben/Florbetapir | Increase | - |
Comparative Analysis with Alternative BACE1 Inhibitors: CSF Biomarkers
Directly comparative in vivo imaging data for this compound and other BACE1 inhibitors is not available. However, a comparison of their effects on CSF biomarkers of BACE1 activity, namely Aβ and soluble amyloid precursor protein β (sAPPβ), can provide insights into their relative target engagement.
Quantitative Data: CSF Biomarker Reduction by BACE1 Inhibitors
| BACE1 Inhibitor | Dose | CSF Aβ Reduction | CSF sAPPβ Reduction | Reference |
| This compound | 50 mg | ~69% (Aβ1-x) | Not specified | [3] |
| 400 mg | up to 85% (Aβ1-x) | Similar to Aβ | [4] | |
| Verubecestat (MK-8931) | 12, 40, 60 mg (daily) | 57%, 79%, 84% (Aβ40) | Similar to Aβ | [4] |
| Multiple doses | >90% | Similar to Aβ | [4] | |
| Atabecestat | 5, 25, 50 mg | 50%, 80%, 90% | Not specified | [5] |
| Lanabecestat (LY2886721) | Highest dose | up to 74% (Aβ40) | Similar to Aβ | [4] |
A Tool for Direct Target Engagement: BACE1 PET Imaging
While not reported for this compound, PET imaging using radioligands that directly bind to the BACE1 enzyme is a powerful tool for quantifying target engagement. [18F]PF-06684511 is one such novel PET tracer that has shown promise in clinical research for imaging BACE1 in the human brain.[6]
Characteristics of [18F]PF-06684511 for BACE1 Imaging
-
High Brain Uptake: Demonstrates good penetration of the blood-brain barrier.
-
Specific Binding: Shows high specificity for the BACE1 enzyme.
-
Quantification of Target Occupancy: Allows for the calculation of the percentage of BACE1 enzymes occupied by an inhibitor at various doses.
Experimental Protocols
Amyloid PET Imaging Protocol (General for this compound Trials)
A standardized protocol for amyloid PET imaging is crucial for the reliability of multi-center clinical trials. The following is a general outline based on protocols used for common amyloid tracers.[7][8]
-
Patient Preparation: Patients are advised to be well-hydrated. No specific dietary restrictions are typically required.
-
Radiotracer Injection: A bolus injection of an 18F-labeled amyloid tracer (e.g., Florbetapir, Florbetaben, or Flutemetamol) is administered intravenously. The typical injected dose is approximately 370 MBq (10 mCi).
-
Uptake Period: A specific uptake period is required between injection and scanning to allow for tracer distribution and binding to amyloid plaques.
-
Florbetapir: 30-50 minutes.
-
Florbetaben: 45-130 minutes.
-
Flutemetamol: 60-120 minutes.
-
-
Image Acquisition: A static PET scan of the brain is acquired for 10-20 minutes.
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms with attenuation correction. SUVr is calculated by dividing the mean radioactivity concentration in cortical regions of interest by the mean concentration in a reference region (typically the cerebellum) to quantify amyloid plaque density.
Cerebrospinal Fluid (CSF) Biomarker Analysis
-
CSF Collection: CSF is obtained via lumbar puncture.
-
Sample Processing: Samples are centrifuged to remove cellular debris and stored at -80°C.
-
Biomarker Measurement: Levels of Aβ40, Aβ42, and sAPPβ are quantified using validated immunoassays, such as ELISA.
Visualizations
References
- 1. Phase II Clinical Study Of this compound Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 2. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 3. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. snmmi.org [snmmi.org]
Assessing Elenbecestat Treatment Response: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess the treatment response of Elenbecestat, a BACE1 inhibitor for Alzheimer's disease, with other amyloid-targeting therapies. The information is compiled from publicly available clinical trial data and scientific literature to support research and development in the field.
Introduction to this compound and BACE1 Inhibition
This compound is an orally administered small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the first step in the production of amyloid-beta (Aβ) peptides, which are believed to be a primary pathological driver of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, thereby slowing the progression of the disease. The efficacy of this compound and other BACE1 inhibitors is primarily assessed by measuring changes in Aβ levels in the cerebrospinal fluid (CSF) and the brain.
Quantitative Biomarker Data Comparison
The following tables summarize the quantitative data on biomarker changes observed in clinical trials of this compound and other BACE1 inhibitors, as well as alternative amyloid-targeting monoclonal antibody therapies.
Table 1: BACE1 Inhibitors - Cerebrospinal Fluid (CSF) Amyloid-Beta (Aβ) Reduction
| Drug | Dose | CSF Aβ1-42 Reduction (Mean) | Clinical Trial Phase |
| This compound | 50 mg/day | ~69% | Phase 2[1] |
| Verubecestat | 12 mg/day | 60% | Phase 1[2] |
| 40 mg/day | 75% | Phase 1[2] | |
| 12 mg/day | 63% | Phase 3 (EPOCH)[3] | |
| 40 mg/day | 81% | Phase 3 (EPOCH)[3] | |
| Lanabecestat | 20 mg/day | 51.3% | Phase 2/3 (AMARANTH)[4][5] |
| 50 mg/day | 65.5% | Phase 2/3 (AMARANTH)[4][5] | |
| 15 mg/day | 63% | Phase 1[6][7] | |
| 50 mg/day | 79% | Phase 1[6][7] | |
| Atabecestat | 5 mg/day | ~52% | Phase 2b/3 (EARLY)[8] |
| 25 mg/day | ~84% | Phase 2b/3 (EARLY)[8] | |
| Umibecestat | 15 mg/day | ~70% (predicted BACE inhibition) | Phase 2a[9] |
| 50 mg/day | ~90% (predicted BACE inhibition) | Phase 2a[9] |
Table 2: Amyloid-Targeting Therapies - Brain Amyloid Plaque Reduction (Amyloid PET)
| Drug | Treatment | Brain Amyloid Reduction (SUVR/Centiloid) | Clinical Trial Phase |
| This compound | 50 mg/day for 18 months | Statistically significant reduction vs. placebo (Florbetaben SUVr reduction of 0.104; Florbetapir SUVr reduction of 0.227) | Phase 2 |
| Lanabecestat | 20 mg/day | 15.8 Centiloid reduction | Phase 2/3 (AMARANTH)[5] |
| 50 mg/day | 19.7 Centiloid reduction | Phase 2/3 (AMARANTH)[5] | |
| Aducanumab | High Dose | Statistically significant reduction vs. placebo | Phase 3 (EMERGE & ENGAGE) |
| Lecanemab | 10 mg/kg bi-weekly for 18 months | Statistically significant reduction vs. placebo | Phase 2 |
| Donanemab | N/A | 84% reduction in amyloid plaque at 18 months | Phase 3 (TRAILBLAZER-ALZ 2) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Amyloid Positron Emission Tomography (PET) Imaging
Objective: To quantify the change in brain amyloid plaque burden.
Tracers Used in this compound Trials:
Protocol for [¹⁸F]Florbetapir PET:
-
Patient Preparation: No specific patient preparation, such as fasting, is required. Patients can continue their regular medications.[11]
-
Radiotracer Administration: A single intravenous bolus injection of approximately 370 MBq (10 mCi) of [¹⁸F]Florbetapir is administered in a total volume of 10 mL or less, followed by a saline flush.[11][12][13]
-
Uptake Period: A 30 to 50-minute uptake period follows the injection, during which the patient should rest comfortably.[11][13]
-
Image Acquisition: A 10-minute PET scan of the brain is acquired starting 30 to 50 minutes post-injection.[11][12][13] Dynamic acquisitions may also be performed.
-
Image Reconstruction and Analysis:
-
Images are reconstructed using standard iterative reconstruction algorithms with attenuation correction.
-
The primary quantitative measure is the Standardized Uptake Value Ratio (SUVR).
-
This is calculated by defining a composite cortical region of interest (ROI) and a reference region, typically the cerebellum or pons, which is relatively free of amyloid plaques.[14]
-
The SUVR is the ratio of the mean tracer uptake in the composite cortical ROI to the mean uptake in the reference region.[14]
-
Changes in SUVR from baseline to follow-up scans are used to assess the treatment effect.
-
Cerebrospinal Fluid (CSF) Amyloid-Beta (1-42) ELISA
Objective: To quantify the concentration of Aβ1-42 in the CSF as a measure of target engagement and pharmacodynamic effect.
Example Protocol using a commercially available ELISA kit (e.g., INNOTEST β-AMYLOID(1-42)):
-
Sample Collection and Handling:
-
CSF is collected via lumbar puncture.
-
Samples are collected in polypropylene tubes to prevent Aβ adhesion to the tube walls.
-
CSF is centrifuged to remove any cellular debris.
-
The supernatant is aliquoted and stored at -80°C until analysis.
-
-
Assay Procedure (Sandwich ELISA):
-
Coating: Microtiter plates are pre-coated with a monoclonal antibody specific for the C-terminus of Aβ1-42.
-
Sample Incubation: CSF samples, calibrators, and controls are added to the wells. A biotinylated detection antibody that recognizes the N-terminus of Aβ is also added. The plate is incubated to allow the formation of a sandwich complex (coating antibody - Aβ1-42 - detection antibody).[15]
-
Washing: The plate is washed to remove unbound components.
-
Enzyme Conjugate Incubation: A peroxidase-labeled streptavidin is added, which binds to the biotinylated detection antibody.[15]
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The peroxidase enzyme catalyzes a color change, the intensity of which is proportional to the amount of Aβ1-42 in the sample.[15]
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Reading: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the calibrators with known Aβ1-42 concentrations.
-
The concentration of Aβ1-42 in the patient samples is determined by interpolating their absorbance values on the standard curve.
-
The percentage change from baseline is calculated to assess the treatment effect.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
References
- 1. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid and APOE Status of Screened Subjects in the this compound MissionAD Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. snmmi.org [snmmi.org]
- 14. auntminnie.com [auntminnie.com]
- 15. intimakmur.co.id [intimakmur.co.id]
Safety Operating Guide
Safe Disposal of Elenbecestat: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational compounds like elenbecestat is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of personnel and minimizes environmental impact. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound, in line with regulatory guidelines.
Hazard Identification and Safety Precautions
This compound presents specific hazards that necessitate careful handling during the disposal process. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Given these hazards, it is imperative to prevent the release of this compound into the environment. Disposal procedures must be designed to contain the compound and direct it to an appropriate, approved waste stream.
Regulatory Compliance
The disposal of pharmaceutical waste, including investigational compounds, is governed by stringent federal and state regulations. In the United States, the primary regulatory frameworks are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and regulations from the Occupational Safety and Health Administration (OSHA).[2][3][4] All disposal activities must be in full compliance with these and any applicable local regulations.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE to minimize exposure. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial for safe and compliant disposal. This compound waste should be categorized as follows:
-
Unused or Expired Pure Compound: Any remaining solid this compound. This is considered a hazardous chemical waste.
-
Contaminated Labware: This includes items that have come into direct contact with this compound, such as:
-
Vials and containers
-
Pipette tips
-
Gloves, bench paper, and wipes used for cleanup
-
-
Aqueous Solutions: Solutions containing this compound. Under no circumstances should these be disposed of down the drain. [5]
Step 3: Containment and Labeling
-
Solid Waste:
-
Place all unused or expired pure this compound and grossly contaminated items (e.g., weigh boats, contaminated wipes) into a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste.
-
The label should clearly state "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container should be clearly labeled as "Hazardous Waste," with the name "this compound Solution" and an approximate concentration.
-
-
Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[6]
-
Step 4: Storage
-
Store all this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers sealed when not in use.
Step 5: Final Disposal
The final and most critical step is the disposal of the contained waste.
-
Engage a Certified Waste Disposal Vendor: All this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[1] These companies are equipped to handle and treat pharmaceutical waste in compliance with all regulations.
-
Documentation: Maintain a detailed inventory of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and safety audits.[3]
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting cleanup, don the necessary PPE, including respiratory protection if the compound is a powder.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials into a sealed hazardous waste container, labeled appropriately.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Elenbecestat
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), safety protocols, and disposal plans for Elenbecestat, a BACE1 inhibitor investigated for Alzheimer's disease.
Personal Protective Equipment and Safety Precautions
While a specific glove material or respirator model is not explicitly mandated in available safety data sheets, adherence to standard laboratory chemical handling practices is essential. The following table summarizes the recommended PPE and safety measures.
| Category | Recommended Protective Measures |
| Engineering Controls | All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the risk of inhaling dust and aerosols.[1] |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields are mandatory to protect against splashes. |
| Skin Protection | Wear appropriate chemically resistant gloves and a lab coat to prevent skin contact.[1] |
| Respiratory Protection | In situations where dust or aerosols may be generated and ventilation is insufficient, a NIOSH (US) or CEN (EU) approved particulate respirator should be used. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) is advised. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended. |
| General Hygiene | Avoid all direct contact with the compound. Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling and before any breaks.[1] |
Hazard Identification and First Aid
This compound is classified with acute oral toxicity (Category 4), meaning it is harmful if swallowed.[1] It is also categorized as very toxic to aquatic life with long-lasting effects (Category 1).[1] In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin with plenty of water. Seek medical attention.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, perform artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Handling and Storage: To ensure stability and safety, this compound powder should be stored at -20°C, and solutions in solvent should be stored at -80°C.[1][2] Containers should always be kept tightly sealed in a cool, well-ventilated area.[1] During handling, all steps should be taken to avoid the formation of dust and aerosols.[1]
Disposal: All waste materials, including the compound itself and any contaminated consumables, must be disposed of as hazardous waste through an approved waste disposal plant.[1] It is critical to prevent the release of this compound into the environment due to its high aquatic toxicity.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
